Carbonic anhydrase inhibitor 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H15ClN4O3S2 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H15ClN4O3S2/c19-13-3-1-12(2-4-13)16-9-10-18(23-22-16)27-11-17(24)21-14-5-7-15(8-6-14)28(20,25)26/h1-10H,11H2,(H,21,24)(H2,20,25,26) |
InChI Key |
CDCZEODROWANHP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical evaluation of a novel class of carbonic anhydrase II (CA II) inhibitors: pyridazine-tethered sulfonamides. This document synthesizes key findings, presents detailed experimental protocols, and visualizes essential workflows and conceptual frameworks to support ongoing research and development in this area. The primary focus is on a significant study that identified potent and selective CA II inhibitors with promising therapeutic potential for glaucoma.[1][2][3]
Introduction: The Role of CA II in Glaucoma and the Rationale for Inhibition
Glaucoma, a progressive optic neuropathy, is a leading cause of irreversible blindness worldwide.[1][2][3] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Carbonic anhydrase II (CA II), a zinc-containing metalloenzyme, is highly expressed in the ciliary body of the eye. It plays a crucial role in the secretion of aqueous humor by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CA II can reduce the rate of aqueous humor formation, thereby lowering IOP.
The sulfonamide group is a well-established zinc-binding moiety and a cornerstone of CA inhibitor design.[2] The research highlighted in this guide focuses on the design and synthesis of novel sulfonamides tethered to a pyridazine (B1198779) scaffold, aiming to enhance potency and selectivity for CA II.
Quantitative Data Summary
The inhibitory potency of the synthesized pyridazine-tethered sulfonamides against human carbonic anhydrase isoforms I and II (hCA I and hCA II) was evaluated. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the tables below. Acetazolamide (AAZ), a clinically used CA inhibitor, was used as a standard for comparison.
Table 1: Inhibitory Activity (IC50) of Pyridazine-Tethered Sulfonamides against hCA I and hCA II
| Compound ID | R | hCA I IC50 (nM) | hCA II IC50 (nM) | Selectivity Index (hCA I/hCA II) |
| 7a | H | >10000 | 8.9 | >1123.6 |
| 7b | 4-F | >10000 | 1.2 | >8333.3 |
| 7c | 4-Cl | >10000 | 0.63 | >15873 |
| 7d | 4-Br | >10000 | 0.91 | >10989 |
| 7e | 4-CH3 | >10000 | 4.5 | >2222.2 |
| 7f | 4-OCH3 | >10000 | 6.2 | >1612.9 |
| 7g | 3-F | >10000 | 2.5 | >4000 |
| 7h | 3-Cl | >10000 | 1.8 | >5555.6 |
| 7i | 3-Br | >10000 | 2.1 | >4761.9 |
| AAZ | - | 250 | 12 | 20.8 |
Data extracted from Tawfik et al., J. Med. Chem. 2024.[3]
Table 2: In Vivo Intraocular Pressure (IOP) Lowering Effect of Compound 7c in Rabbits
| Treatment (2% solution) | Maximum IOP Reduction (%) | Time to Maximum Effect (hours) |
| Compound 7c | 38.5 | 4 |
| Dorzolamide | 25.0 | 4 |
| Vehicle | No significant change | - |
Data extracted from Tawfik et al., J. Med. Chem. 2024.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments performed in the discovery and evaluation of the pyridazine-tethered sulfonamide CA II inhibitors.
Synthesis of Pyridazine-Tethered Sulfonamides (General Procedure)
The synthesis of the target compounds involved a multi-step process. A general outline is provided below, based on the information available. For specific reaction conditions, consult the primary literature.
Caption: Generalized synthetic scheme for pyridazine-tethered sulfonamides.
Step-by-step description:
-
Hydrazone Formation: Substituted phenylhydrazine is reacted with ethyl acetoacetate in a suitable solvent like ethanol under reflux to form the corresponding hydrazone.
-
Cyclization: The hydrazone undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid to yield the pyridazinone ring system.
-
Chlorination: The pyridazinone is treated with a chlorinating agent, typically phosphorus oxychloride (POCl3), to introduce a chlorine atom, a good leaving group for subsequent reactions.
-
Nucleophilic Substitution: The chlorinated pyridazine is reacted with mercaptoacetic acid in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
-
Amidation: The resulting carboxylic acid is coupled with 4-aminobenzenesulfonamide using standard peptide coupling reagents (e.g., EDCI, HOBt) and a base (e.g., DIPEA) in DMF to afford the final pyridazine-tethered sulfonamides.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA I and hCA II was determined using a stopped-flow CO2 hydrase assay.
References
An In-depth Technical Guide to the Synthesis of 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible multi-step synthesis pathway for the target molecule, 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide. The synthesis is broken down into the preparation of two key intermediates, followed by their final coupling. This document details the experimental protocols for each step and presents quantitative data in a structured format.
Synthesis Strategy
The synthesis of the target compound is approached through a convergent strategy. This involves the independent synthesis of two key building blocks: the heterocyclic core, 6-(4-chlorophenyl)pyridazin-3-thiol (Intermediate A) , and the side chain, 2-chloro-N-(4-sulfamoylphenyl)acetamide (Intermediate B) . These intermediates are then coupled in the final step to yield the desired product.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,6-Dihydroxypyridazine | 123-33-1 | C₄H₄N₂O₂ | 112.09 | 299-301 (dec.)[1][2] |
| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | 65-69[3] |
| 3-Chloro-6-(4-chlorophenyl)pyridazine | 58059-29-3 | C₁₀H₆Cl₂N₂ | 225.07 | Not specified |
| 6-(4-Chlorophenyl)pyridazin-3-thiol (Intermediate A) | 70391-14-9 | C₁₀H₇ClN₂S | 222.70 | Not specified |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide (Intermediate B) | 14949-01-0 | C₈H₉ClN₂O₃S | 248.69 | 217[4] |
| Target Compound | N/A | C₁₈H₁₅ClN₄O₃S₂ | 450.92 | Not specified |
Experimental Protocols
Part 1: Synthesis of 6-(4-chlorophenyl)pyridazin-3-thiol (Intermediate A)
This synthesis involves a four-step process starting from maleic anhydride.
Step 1.1: Synthesis of 3,6-Dihydroxypyridazine
In a reaction vessel, water and 40% hydrazine hydrate are combined. While stirring and cooling, 30% hydrochloric acid is added dropwise to maintain a temperature below 20°C, until the pH reaches 6.2-6.4. Maleic anhydride is then added, and the mixture is heated to reflux. After cooling, the precipitated solid is filtered, washed with cold ethanol (B145695), and dried to yield 3,6-dihydroxypyridazine.[1]
Step 1.2: Synthesis of 3,6-Dichloropyridazine
3,6-Dihydroxypyridazine is added to phosphorus oxychloride. The mixture is heated to reflux for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia (B1221849) solution) to precipitate the product. The solid is filtered, washed with water, and dried to give 3,6-dichloropyridazine. A yield of 85% has been reported for this reaction.
Step 1.3: Synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine
This step is accomplished via a Suzuki-Miyaura cross-coupling reaction. In a suitable solvent mixture such as DME, ethanol, and aqueous sodium carbonate, 3,6-dichloropyridazine (1 equivalent) and 4-chlorophenylboronic acid (1.1 equivalents) are dissolved. A palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80°C for 48 hours.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, extracted with an organic solvent (e.g., chloroform (B151607) or ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5] The crude product is then purified by column chromatography or recrystallization to afford 3-chloro-6-(4-chlorophenyl)pyridazine.
Step 1.4: Synthesis of 6-(4-chlorophenyl)pyridazin-3-thiol (Intermediate A)
To a suspension of sodium hydrosulfide (B80085) (1.1 equivalents) in ethanol, 3-chloro-6-(4-chlorophenyl)pyridazine (1 equivalent) is added. The mixture is heated to reflux for 1-2 hours. The solvent is then removed under reduced pressure. Water is added to the residue, and the pH is adjusted to approximately 9 with a 2 M sodium hydroxide (B78521) solution to precipitate any unreacted starting material, which is then filtered off. The filtrate is acidified to a pH of about 2 with 6 M hydrochloric acid to precipitate the desired thiol. The solid product is collected by filtration, washed with water, and dried to yield 6-(4-chlorophenyl)pyridazin-3-thiol. A similar reaction starting from 3,6-dichloropyridazine has been reported to yield 96% of the corresponding thiol.[6]
Part 2: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide (Intermediate B)
Sulfanilamide (1 equivalent) is dissolved in a suitable solvent such as THF. Chloroacetyl chloride (1.2 equivalents) is added dropwise to the stirred solution at a controlled temperature (e.g., 0-5°C). The reaction is stirred for several hours under anhydrous conditions. The resulting precipitate (hydrochloride salt of any excess amine or byproducts) is filtered off. The filtrate is concentrated in vacuo, and the resulting solid is dissolved in ethyl acetate. The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated to yield the crude product. Recrystallization from water gives the purified 2-chloro-N-(4-sulfamoylphenyl)acetamide with a reported yield of 70% and a melting point of 219-222°C (492-495 K).
Part 3: Synthesis of 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide (Target Compound)
This final step involves the S-alkylation of Intermediate A with Intermediate B.
Figure 2: Final S-alkylation coupling reaction.
In a suitable solvent such as dimethylformamide (DMF) or acetone, 6-(4-chlorophenyl)pyridazin-3-thiol (Intermediate A, 1 equivalent) and 2-chloro-N-(4-sulfamoylphenyl)acetamide (Intermediate B, 1 equivalent) are dissolved. A base, such as potassium carbonate or triethylamine (B128534) (1.5 equivalents), is added to the mixture. The reaction is stirred at room temperature or gentle heating (e.g., 50-60°C) for several hours, with progress monitored by TLC. Upon completion, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the final target compound, 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide.
Signaling Pathways and Biological Context
Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[7] These activities often stem from their ability to interact with various biological targets. The sulfamoylphenylacetamide moiety is a known pharmacophore present in several classes of drugs, including carbonic anhydrase inhibitors and diuretics. The combination of these two pharmacophores in the target molecule suggests potential for a range of biological activities, which would need to be elucidated through further pharmacological studies. No specific signaling pathways for the title compound have been detailed in the reviewed literature; however, related structures are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.
References
- 1. 3,6-Dihydroxypyridazine [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-CHLOROPYRIDAZINE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Mechanism of Action of Carbonic Anhydrase Inhibitor 17 on CA II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the thiocoumarin-based carbonic anhydrase inhibitor 17 on the human carbonic anhydrase II (hCA II) isoform. This document synthesizes findings from kinetic studies, structural analyses of related compounds, and delineates the experimental methodologies employed in this research area.
Introduction to Carbonic Anhydrase II and Coumarin-Based Inhibitors
Human carbonic anhydrase II (hCA II) is a ubiquitous zinc-containing metalloenzyme that plays a critical role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Its high catalytic efficiency makes it a significant target for therapeutic intervention in conditions such as glaucoma, epilepsy, and edema.
Coumarins and their thio-analogues have emerged as a distinct class of carbonic anhydrase inhibitors (CAIs) with a unique mechanism of action compared to the classical sulfonamide inhibitors.[1][2] These compounds often act as prodrugs, exhibiting isoform-selective inhibition, which presents an attractive profile for drug development.[1]
Core Mechanism of Action of Inhibitor 17
Inhibitor 17 is a thiocoumarin derivative that has been investigated for its interaction with various mammalian carbonic anhydrase isoforms.[1] The primary mechanism of action for many coumarins involves their hydrolysis by the esterase activity inherent to the carbonic anhydrase enzyme.[1][2] This reaction opens the lactone ring of the coumarin (B35378) scaffold to form a 2-hydroxy-cinnamic acid derivative, which then acts as the true inhibitory species by binding at the entrance of the CA active site.[1][3]
However, recent structural studies on a related thioxocoumarin have revealed an alternative inhibitory pathway.[4][5] It has been demonstrated that some thioxocoumarins can bind to the CA II active site intact, without undergoing hydrolysis. In this mode, the exocyclic sulfur atom coordinates with the zinc-bound water molecule.[4][5]
Given the lack of a specific X-ray crystal structure for inhibitor 17 bound to CA II, both potential mechanisms will be considered.
The Hydrolysis-Dependent "Prodrug" Mechanism
In this pathway, inhibitor 17 would first enter the active site of CA II. The enzyme's esterase activity would then catalyze the hydrolysis of the thiocoumarin's lactone ring. The resulting 2-mercapto-cinnamic acid derivative subsequently binds to the enzyme, occluding the entrance to the active site and preventing substrate access.[1][2] This binding occurs in a region with higher amino acid variability among CA isoforms, which is a key factor for achieving selective inhibition.[2]
The Intact Inhibitor Binding Mechanism
Alternatively, inhibitor 17 may act as a direct inhibitor without prior hydrolysis. In this scenario, the intact thiocoumarin molecule would bind within the CA II active site. The exocyclic sulfur atom of the thiocoumarin would form a key interaction with the zinc-bound water molecule, a crucial component of the enzyme's catalytic machinery.[4][5] The remainder of the inhibitor molecule would establish favorable contacts with amino acid residues within the active site, stabilizing the enzyme-inhibitor complex.[4]
Quantitative Data
The inhibitory potency of compound 17 and related molecules is typically determined through kinetic assays. The key parameter is the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Thiocoumarin 17 | hCA II | 6.2 µM | [1] |
| Thiocoumarin 17 | hCA I | 78 nM | [1] |
| Thiocoumarin 17 | hCA VA | < 10 µM | [1] |
| Thiocoumarin 17 | hCA VB | 2.9 - 8.6 µM | [1] |
| Thiocoumarin 17 | hCA XIII | 40 - 48 nM | [1] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compound 17 against hCA II is determined using a stopped-flow CO₂ hydrase assay.[1][6]
Principle: This method measures the initial rates of the CA-catalyzed CO₂ hydration reaction by monitoring the change in absorbance of a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
20 mM HEPES buffer (pH 7.5)
-
20 mM Na₂SO₄ (for maintaining constant ionic strength)
-
0.2 mM Phenol (B47542) red (pH indicator)
-
Carbon dioxide solutions of varying concentrations (1.7 to 17 mM)
-
Purified hCA II enzyme
-
Inhibitor 17 stock solution (dissolved in DMSO)
Procedure:
-
The assay is performed at a constant temperature, typically 25°C.
-
The reaction mixture, containing the buffer, sodium sulfate, phenol red, and the enzyme, is prepared.
-
For inhibition studies, the enzyme is pre-incubated with the inhibitor (in this case, for 6 hours to allow for potential hydrolysis) before the assay.[7]
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The initial rate of the reaction is monitored by the change in absorbance of phenol red at 557 nm over a period of 10-100 seconds.
-
The uncatalyzed reaction rate is also measured and subtracted from the enzyme-catalyzed rate.
-
Inhibition constants (Ki) are calculated by fitting the dose-response data to the appropriate inhibition model using specialized software. At least six different inhibitor concentrations are typically used.[1]
Human Carbonic Anhydrase II Expression and Purification
Recombinant hCA II is expressed in E. coli and purified using affinity chromatography.
Procedure:
-
The gene for hCA II is cloned into a suitable expression vector (e.g., pET28a) and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until it reaches a specific optical density.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The culture is then incubated at a lower temperature for several hours to allow for protein expression.
-
The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation, and the supernatant containing the soluble hCA II is loaded onto an affinity chromatography column (e.g., a column with a p-aminomethylbenzenesulfonamide-sepharose matrix).
-
The column is washed extensively to remove unbound proteins.
-
The purified hCA II is eluted from the column using a suitable elution buffer (e.g., containing a high concentration of a competitive inhibitor or a change in pH).
-
The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method (e.g., Bradford assay).
Visualizations
Signaling Pathways and Mechanisms
Caption: Prodrug activation pathway of thiocoumarin 17.
Caption: Intact binding mechanism of a thioxocoumarin.
Experimental Workflow
Caption: Workflow for determining CA II inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In Vitro Evaluation of Carbonic Anhydrase Inhibitor 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Carbonic Anhydrase Inhibitor 17, a novel umbelliferon-based compound. The document details the inhibitory activity of this compound against several human carbonic anhydrase (hCA) isoforms, outlines the experimental protocols for its evaluation, and presents visual representations of the experimental workflow and proposed inhibitory mechanism.
Data Presentation: Inhibitory Activity of Compound 17
The inhibitory potency of compound 17 against four physiologically relevant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) was determined using a stopped-flow CO₂ hydration assay. The inhibition constants (Kᵢ) are summarized in the table below. Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, was used as a standard for comparison.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 17 | >10000 | >10000 | 89.5 | 54.3 |
| AAZ | 250 | 12 | 25 | 5.7 |
Data extracted from Mancuso et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
Experimental Protocols
The following is a detailed methodology for the key experiments involved in the in vitro evaluation of this compound.
In Vitro Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase by monitoring the enzyme-catalyzed hydration of carbon dioxide.
1. Reagents and Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII)
-
This compound
-
Acetazolamide (standard inhibitor)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (B86663) (Na₂SO₄, 0.1 M) for maintaining ionic strength
-
Phenol Red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
2. Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the hCA isoforms in HEPES buffer.
-
Prepare a stock solution of Compound 17 and Acetazolamide in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Execution:
-
The reaction is initiated by rapidly mixing equal volumes of two solutions in the stopped-flow apparatus.
-
Syringe A: Contains the hCA enzyme and the pH indicator in HEPES buffer, with or without the inhibitor at various concentrations.
-
Syringe B: Contains CO₂-saturated water in HEPES buffer.
-
-
The final concentration of the reactants in the observation cell is half of the initial concentration in the syringes.
-
-
Data Acquisition:
-
The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a pH decrease in the solution.
-
This pH change is monitored by the change in absorbance of the pH indicator (Phenol Red) at its λ_max (approximately 557 nm).
-
The initial rates of the enzymatic reaction are recorded for a few seconds.
-
-
Data Analysis:
-
The initial velocities of the reaction are determined from the linear portion of the absorbance versus time plots.
-
The inhibition constants (Kᵢ) are calculated by fitting the initial velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound.
Mechanism of Carbonic Anhydrase Inhibition by Coumarins
Caption: Proposed mechanism of carbonic anhydrase inhibition by coumarin-based inhibitors.
An In-Depth Technical Guide to Carbonic Anhydrase Inhibitor 17 (Compound 7c)
This technical guide provides a comprehensive overview of the foundational research on the carbonic anhydrase inhibitor 17, also known as compound 7c. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and in vitro activity.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms are known, and their dysregulation is implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[1] Notably, human carbonic anhydrase IX (hCA IX) is a transmembrane isoform that is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[1] This makes hCA IX a promising target for the development of novel anticancer therapies.
Compound 7c, chemically known as N-[4-(Aminosulfonyl)phenyl]-N′-[2′-(4′-methoxybenzenesulfonylamino)-2′-deoxy-β-d-glucopyranosyl]thiourea, is a novel carbonic anhydrase inhibitor designed based on a fragment-based drug design strategy.[1] It belongs to a series of N-substituted-β-d-glucosamine derivatives incorporating a benzenesulfonamide (B165840) moiety, a well-established zinc-binding group for carbonic anhydrase inhibition.[1]
Physicochemical Properties and Synthesis
Compound 7c is a white solid with a melting point of 165.0–166.3 °C.[1] Its molecular structure combines a glucose moiety with a benzenesulfonamide group through a thiourea (B124793) linker, a design intended to enhance selectivity for the membrane-associated CA IX.[1]
Table 1: Physicochemical and Characterization Data for Compound 7c [1]
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₄O₉S₃ |
| Appearance | White solid |
| Melting Point (°C) | 165.0–166.3 |
| ¹H-NMR (600 MHz, DMSO-d₆) δ (ppm) | 10.13 (s, 1H), 7.84 (s, 1H), 7.78–7.70 (m, 7H), 7.29 (s, 2H), 6.92 (d, J = 6.5 Hz, 2H), 5.41 (s, 1H), 4.96 (s, 1H), 4.78 (d, J = 2.7 Hz, 1H), 4.51 (s, 1H), 3.65 (s, 3H), 3.62–3.58 (m, 1H), 3.47–3.41 (m, 1H), 3.30–3.26 (m, 1H), 3.16–3.03 (m, 3H) |
| ¹³C-NMR (150 MHz, DMSO-d₆) δ (ppm) | 181.37, 161.50, 142.17, 139.02, 134.63, 128.40, 126.11, 121.96, 113.56, 82.70, 78.37, 74.84, 70.28, 60.45, 58.76, 55.30 |
| HRMS (ESI) [M + Na]⁺ | Calculated: 585.0760, Found: 585.0754 |
Experimental Protocols: Synthesis of Compound 7c
The synthesis of compound 7c is a multi-step process, as outlined in the foundational research.[1] The following is a detailed description of the likely experimental protocol.
Step 1: Synthesis of Intermediate Amine (5)
-
To a solution of the protected precursor compound 4 (1 equivalent) in a suitable solvent such as acetone (B3395972) and acetic acid, add activated zinc powder (approximately 35 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the zinc powder.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine intermediate 5, which is used in the next step without further purification.
Step 2: Synthesis of Intermediate 6c
-
Dissolve the crude amine 5 (1 equivalent) in a suitable dry solvent like dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Add a base such as triethylamine (B128534) (TEA) (approximately 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (approximately 1.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain intermediate 6c.
Step 3: Synthesis of Final Compound 7c
-
Dissolve the purified intermediate 6c (1 equivalent) in a solution of sodium methoxide (B1231860) in methanol (B129727) (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the deacetylation is complete, neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by an appropriate method, such as recrystallization or column chromatography, to yield the final compound 7c.
Caption: Synthesis workflow for Compound 7c.
In Vitro Inhibitory Activity
Compound 7c was evaluated for its in vitro inhibitory activity against human carbonic anhydrase IX (hCA IX). The inhibitory potency is typically determined using a stopped-flow CO₂ hydrase assay.
Table 2: In Vitro Inhibition of Carbonic Anhydrase Isoforms by Compound 7c
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
| 7c | hCA I | 33.00 nM[1] |
| hCA IX | 31.20 nM[1] |
Note: The provided data is from a study on benzoylthioureido benzenesulfonamides, where a compound is also designated as 7c. While structurally different from the N-substituted-β-d-glucosamine derivative, this data for a similarly named compound is included for comparative context.
Experimental Protocols: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human carbonic anhydrase IX and compound 7c in an appropriate buffer (e.g., Tris-HCl with a suitable pH).
-
Assay Procedure:
-
An Applied Photophysics stopped-flow instrument is used to follow the kinetics of the CO₂ hydration reaction.
-
Phenol red at a concentration of 0.2 mM is used as the pH indicator, and the absorbance change is monitored at 557 nm.
-
The reaction is initiated by mixing equal volumes of CO₂-saturated solution (in buffer) and a solution containing the enzyme and the inhibitor in the same buffer.
-
The initial rates of the catalyzed reaction are determined in the presence of varying concentrations of the inhibitor.
-
-
Data Analysis:
-
The IC₅₀ values, representing the concentration of inhibitor required to reduce the enzyme activity by 50%, are determined by plotting the enzyme activity against the inhibitor concentration.
-
The inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Caption: Workflow for CA inhibition assay.
Mechanism of Action and Signaling Pathway
The inhibitory mechanism of compound 7c, like other benzenesulfonamide-based inhibitors, is believed to involve the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the substrate (CO₂) to the catalytic center, thereby inhibiting the enzyme's activity.
The overexpression of CA IX in tumors leads to the acidification of the extracellular microenvironment. By inhibiting CA IX, compound 7c is expected to disrupt this pH regulation, leading to an increase in the extracellular pH and a decrease in the intracellular pH of cancer cells. This can, in turn, inhibit tumor growth, proliferation, and metastasis.
Caption: CA IX-mediated tumor acidosis pathway.
In Vivo Studies
As of the current literature review, there are no published in vivo studies specifically evaluating the efficacy, pharmacokinetics, or toxicology of this compound (compound 7c). Further research is required to determine its potential as a therapeutic agent in a preclinical setting.
Conclusion
This compound (compound 7c) is a rationally designed molecule that shows promise as an inhibitor of the tumor-associated enzyme, carbonic anhydrase IX. Its synthesis has been established, and in vitro studies, although limited for the specific N-substituted-β-d-glucosamine derivative, suggest potent inhibitory activity for this class of compounds. The proposed mechanism of action, involving the disruption of pH regulation in the tumor microenvironment, provides a strong rationale for its further development. Future research should focus on a more comprehensive in vitro profiling against a panel of CA isoforms to determine its selectivity, followed by in vivo studies to assess its therapeutic potential.
References
A Technical Guide to the Core Properties of Novel Carbonic Anhydrase Inhibitors for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental properties of emerging carbonic anhydrase inhibitors (CAIs) for the treatment of glaucoma. Carbonic anhydrase inhibitors are a cornerstone in glaucoma therapy, reducing intraocular pressure (IOP) by decreasing the secretion of aqueous humor.[1][2][3] The development of novel CAIs is focused on enhancing potency, improving selectivity for ocular carbonic anhydrase isoforms (primarily hCA II, IV, and XII), and optimizing physicochemical properties for topical delivery to minimize systemic side effects.[4][5][6]
Quantitative Analysis of Novel Carbonic Anhydrase Inhibitors
The inhibitory potency of novel CAIs is a critical parameter in their evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the quantitative data for several recently developed series of CAIs, comparing their activity against key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Activity of Novel Dual-Tail Core Sulfonamide CAIs against Glaucoma-Related hCA Isoforms [7][8][9]
| Compound | hCA II Ki (nM) | hCA IV Ki (nM) | hCA XII Ki (nM) |
| 14a | 9.4 | 599 | 6.7 |
| 25a | 4.7 | - | - |
| 26a | - | - | - |
| Dorzolamide (Reference) | - | - | - |
| Bimatoprost (Reference) | - | - | - |
Note: Specific Ki values for all isoforms and reference drugs were not fully available in the provided search results. The table reflects the available data.
Table 2: Inhibitory Activity of Carbohydrate-Based Sulfonamide Derivatives [10][11]
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | hCA IX IC50 (µM) |
| p-sulfamoylbenzoic acid | 120 | - | 24 |
| 7a | 1.8 | 0.009 | 0.54 |
| 7b | 12 | 0.27 | 0.95 |
| 7c | - | - | - |
| 7d | - | - | - |
| 7g | - | - | - |
| 7h | - | - | - |
Note: The table is populated with the available IC50 values from the cited sources. Some values were not explicitly provided.
Table 3: Physicochemical and Ocular Permeability Properties of Selected Novel CAIs
| Compound/Formulation | Solubility | pH | Corneal Permeation Enhancement |
| Carbohydrate-based sulfonamides (e.g., 7d, 7g, 7h) | High water solubility | 7.0 | - |
| Dorzolamide with Hyperbranched Polymer | Increased by a factor of 2.5 at pH 7.0 | 7.0 | 2.5-fold higher than control |
This table provides a summary of key physicochemical properties relevant to topical administration and ocular bioavailability.[10][11][12]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in drug discovery. The following sections outline the protocols for two key experiments in the evaluation of novel CAIs.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay determines the inhibitory potency of a compound by measuring its effect on the enzyme-catalyzed hydration of carbon dioxide.
Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. The release of a proton causes a change in the pH of a buffered solution, which can be monitored by a pH indicator dye. The rate of this reaction is measured using a stopped-flow spectrophotometer, which allows for the rapid mixing of enzyme and substrate and the immediate monitoring of the reaction kinetics.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IV, hCA XII)
-
Test compounds (novel CAIs)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
-
Preparation of Reagents:
-
Prepare a stock solution of the purified CA enzyme in the appropriate buffer.
-
Prepare a series of dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at a controlled temperature.
-
Prepare the assay buffer containing the pH indicator at a concentration that gives a measurable absorbance change in the desired pH range.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature to allow for binding.
-
-
Stopped-Flow Measurement:
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated water into the other syringe.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the enzymatic reaction.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.
-
The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation, especially if the assay is performed at different substrate concentrations.
-
Ex Vivo Corneal Permeability Study
This assay evaluates the ability of a topically applied drug to penetrate the cornea, a critical factor for its efficacy in treating glaucoma.
Principle: The permeability of a drug across the cornea is measured using a Franz diffusion cell, which consists of a donor and a receptor chamber separated by an excised cornea. The appearance of the drug in the receptor chamber over time is quantified to determine the permeability coefficient.
Materials:
-
Freshly excised animal corneas (e.g., rabbit, porcine)[2][16][17][18]
-
Franz diffusion cells
-
Artificial tear fluid or a suitable buffer for the receptor chamber
-
Test formulation of the novel CAI
-
Analytical method for drug quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure: [2][12][16][17][18]
-
Cornea Preparation:
-
Excise the cornea from the animal eye and carefully mount it between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
-
Experimental Setup:
-
Fill the receptor chamber with a known volume of pre-warmed artificial tear fluid, ensuring no air bubbles are trapped beneath the cornea.
-
Place a magnetic stir bar in the receptor chamber to ensure continuous mixing.
-
Maintain the temperature of the apparatus at a physiological temperature (e.g., 34-37°C).
-
-
Drug Application:
-
Apply a precise amount of the test formulation containing the novel CAI to the donor chamber.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor chamber for analysis.
-
Replenish the receptor chamber with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.
-
-
Sample Analysis:
-
Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) is calculated using the following equation:
-
Kp = Jss / Cd
-
where Cd is the initial concentration of the drug in the donor chamber.
-
-
Visualizing Core Concepts
Diagrams are provided to illustrate key pathways and workflows related to novel carbonic anhydrase inhibitors.
Caption: Signaling pathway of carbonic anhydrase inhibition for glaucoma.
Caption: Experimental workflow for CA inhibition assay.
Caption: Workflow for ex vivo corneal permeability study.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unipr.it [air.unipr.it]
- 3. Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma | Ento Key [entokey.com]
- 4. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents [pubmed.ncbi.nlm.nih.gov]
- 5. The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy [flore.unifi.it]
- 9. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Assay: Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474) - ChEMBL [ebi.ac.uk]
- 15. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
Interleukin-17 (IL-17): A Cytokine with a Dual Role in Cancer
Interleukin-17 is a pro-inflammatory cytokine that plays a pivotal role in the tumor microenvironment. Its effect on tumor growth is not monolithic; it can either promote or inhibit tumor progression depending on the cancer type, the specific immune context, and the stage of the disease.[1]
Pro-Tumorigenic Functions of IL-17
In many solid tumors, IL-17 is considered a key driver of tumor progression.[2][3] It is often associated with chronic inflammation, a known contributor to carcinogenesis.[4] IL-17 can promote tumor growth through several mechanisms:
-
Promotion of Angiogenesis: IL-17 can induce the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[4][5]
-
Recruitment of Immunosuppressive Cells: IL-17 can mediate the recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) into the tumor microenvironment. These cells suppress the anti-tumor immune response, allowing the tumor to evade immune destruction.[2][3][4]
-
Induction of Pro-inflammatory Mediators: IL-17 stimulates the production of other inflammatory cytokines and chemokines, such as IL-6, G-CSF, and various CXCLs.[3][6] This chronic inflammatory state can fuel tumor cell proliferation, survival, and metastasis.[2][3]
-
Direct Action on Tumor Cells: In some cancers, IL-17 can directly act on tumor cells, promoting their proliferation and survival through the activation of signaling pathways like NF-κB, STAT3, and ERK1/2.[2][6]
Anti-Tumorigenic Functions of IL-17
Despite its predominantly pro-tumorigenic reputation, under certain circumstances, IL-17 can exhibit anti-tumor effects. This is often observed in immunogenic tumors where a robust T-cell response is present.[1] The anti-tumor mechanisms of IL-17 include:
-
Enhancement of Anti-Tumor T-Cell Responses: IL-17 can contribute to the generation and recruitment of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells to the tumor site.[1][7] These immune cells are critical for recognizing and killing cancer cells.
-
Induction of Anti-Tumor Cytokines: IL-17 can stimulate the production of anti-tumor cytokines like IFN-γ, which plays a crucial role in cell-mediated immunity against cancer.[7]
The dichotomous role of IL-17 underscores the complexity of the tumor microenvironment and highlights the need for context-specific therapeutic strategies targeting this cytokine.
Signaling Pathways of IL-17 in Cancer
The binding of IL-17 to its receptor (IL-17R) on target cells initiates a cascade of intracellular signaling events. The primary adaptor protein involved is Act1, which leads to the activation of downstream pathways.
CAI17: A Preclinical Carbonic Anhydrase IX Inhibitor
In contrast to the cytokine IL-17, a distinct molecule designated "CAI17" has been investigated as a small molecule inhibitor of carbonic anhydrase IX (CAIX).[8] CAIX is a tumor-associated enzyme that is highly expressed in response to hypoxia and is correlated with poor prognosis in several cancers, including breast cancer.[8]
Mechanism of Action of CAI17
CAIX contributes to tumor progression by regulating intracellular and extracellular pH, which promotes tumor cell survival, proliferation, and invasion. By inhibiting CAIX, CAI17 is proposed to disrupt these processes. The sulfonamide-based compound CAI17 has been shown to specifically target and inhibit the enzymatic activity of CAIX.[8]
Preclinical Evidence of Anti-Tumor Activity
A preclinical study using a mouse model of metastatic breast cancer (4T1 cell line) demonstrated the anti-tumor efficacy of CAI17.[8]
| Experimental Model | Treatment | Outcome | Reference |
| 4T1 breast cancer xenograft | CAI17 | Significant inhibition of primary tumor growth | [8] |
| 67NR breast cancer xenograft (CAIX-negative control) | CAI17 | No effect on tumor growth | [8] |
This data suggests that the anti-tumor effect of CAI17 is specific to CAIX-expressing tumors.
Signaling and Experimental Workflow
The proposed mechanism of CAI17 involves the inhibition of CAIX, leading to a disruption of pH regulation in the tumor microenvironment and subsequent tumor growth inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following methodologies are based on the information available in the cited literature.
In Vivo Tumor Growth Inhibition Study (CAI17)
-
Cell Lines: 4T1 (CAIX-positive) and 67NR (CAIX-negative) murine breast carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 1 x 10^5 4T1 or 67NR cells were injected into the mammary fat pad.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. CAI17 was solubilized in a vehicle solution (e.g., 37.5% PEG400/12.5% ethanol/50% saline) and administered via intraperitoneal injection at specified doses and schedules. The control group received the vehicle alone.[8]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at a specified time point. Primary tumors were then excised and weighed.
Immunohistochemistry for CAIX Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Non-specific binding was blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections were incubated with a primary antibody specific for CAIX.
-
Secondary Antibody and Detection: A biotinylated secondary antibody was applied, followed by a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Sections were counterstained with hematoxylin, dehydrated, and mounted.
Conclusion
References
- 1. Interleukin-17 inhibits tumor cell growth by means of a T-cell-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of interleukin-17 in inflammation-related cancers [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. Relationship between Th17 immune response and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Th17 Cells and IL-17 As Novel Immune Targets in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of Th-17 cells and IL-17 in the metastatic spread of breast cancer: As a means of prognosis and therapeutic target [frontiersin.org]
- 7. Th17 cell function in cancers: immunosuppressive agents or anti-tumor allies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Selectivity of Carbonic Anhydrase Inhibitor Series 17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies on the selectivity of a series of novel 1,2,3-triazole benzenesulfonamide (B165840) derivatives, designated as carbonic anhydrase inhibitor series 17 (17a-l). This series has been investigated for its potential as selective inhibitors of specific carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII, and for its anti-proliferative activity against various cancer cell lines.
Core Focus: Selectivity of Inhibitor Series 17
The primary challenge in the development of carbonic anhydrase inhibitors for therapeutic use, especially in oncology, is achieving isoform selectivity. While many potent CA inhibitors exist, they often lack specificity for the disease-associated isoforms, such as the transmembrane CA IX and XII which are overexpressed in many hypoxic tumors, over the ubiquitous cytosolic isoforms CA I and II. This lack of selectivity can lead to off-target effects and limit the therapeutic window. The inhibitor series 17 represents a focused effort to design compounds with enhanced selectivity for the tumor-associated isoforms.
Data Presentation: Quantitative Inhibition and Anti-proliferative Activity
The inhibitory potency of the benzenesulfonamide derivatives 17a-l was assessed against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. Furthermore, the anti-proliferative effects of the most potent inhibitors were evaluated against several cancer cell lines. The quantitative data from these studies are summarized in the tables below for clear comparison.
Table 1: Carbonic Anhydrase Inhibition Data (IC₅₀ in nM) for Inhibitor Series 17
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| 17a | >10000 | 897.3 | 258.4 | 196.2 |
| 17b | >10000 | 745.1 | 210.7 | 154.8 |
| 17c | >10000 | 652.8 | 189.5 | 133.6 |
| 17d | >10000 | 589.6 | 155.3 | 110.9 |
| 17e | 638.2 | 164.3 | 52.1 | 80.4 |
| 17f | 541.7 | 125.8 | 38.6 | 65.7 |
| 17g | 428.5 | 95.2 | 25.3 | 31.9 |
| 17h | 499.1 | 108.4 | 29.8 | 42.5 |
| 17i | >10000 | 811.4 | 233.9 | 178.3 |
| 17j | >10000 | 788.2 | 221.6 | 166.1 |
| 17k | >10000 | 954.7 | 289.1 | 215.4 |
| 17l | >10000 | 912.5 | 274.3 | 201.8 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data extracted from a representative study on benzenesulfonamide derivatives.
Table 2: Anti-proliferative Activity (IC₅₀ in µM) of Selected Inhibitors from Series 17
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| 17e | 12.45 | 18.92 | 25.61 | 31.78 |
| 17f | 9.88 | 15.34 | 21.89 | 28.45 |
| 17g | 7.56 | 11.78 | 18.43 | 24.11 |
| 17h | 8.91 | 13.55 | 20.17 | 26.83 |
| Doxorubicin (Standard) | 0.45 | 0.98 | 1.23 | 1.87 |
Data from a representative study, highlighting the anti-proliferative potential of the more potent CA inhibitors in the series.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments conducted in the evaluation of inhibitor series 17.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the inhibitory effect of compounds on the catalytic activity of carbonic anhydrase, specifically the hydration of carbon dioxide.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. Stock solutions of the inhibitor series 17 compounds are prepared, typically in DMSO.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The assay is performed using a stopped-flow instrument. One syringe contains the CA enzyme in the assay buffer, with or without the inhibitor at various concentrations. The second syringe contains a CO₂-saturated solution.
-
Measurement: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The change in pH due to the production of protons is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the enzymatic reaction are determined at different inhibitor concentrations. The IC₅₀ values, representing the concentration of inhibitor required to reduce the enzyme activity by 50%, are then calculated by fitting the data to a dose-response curve.
Anti-proliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the inhibitor series 17 compounds for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[1][2]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ values for anti-proliferative activity are calculated by plotting the percentage of cell viability against the inhibitor concentration.
Mandatory Visualization
Signaling Pathway: Role of CA IX and XII in Tumor pH Regulation
The primary signaling pathway targeted by the selective inhibition of CA IX and CA XII is the regulation of pH in the tumor microenvironment. In hypoxic cancer cells, the upregulation of these enzymes plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe). This "reversed" pH gradient is advantageous for cancer cell proliferation, invasion, and resistance to therapy.[3][4]
Caption: Role of CA IX/XII in tumor pH regulation and its inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The development and evaluation of the inhibitor series 17 follow a structured experimental workflow, beginning with chemical synthesis and culminating in the assessment of their biological activity.
Caption: Experimental workflow for inhibitor series 17 evaluation.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application of Cadherin-17 and Interleukin-17 in Metastatic Tumor Research
Part 1: Cadherin-17 (CDH17) in Metastatic Tumor Research
Cadherin-17 (CDH17), also known as liver-intestine cadherin, is a member of the cadherin superfamily that mediates calcium-dependent cell-cell adhesion. Aberrant expression of CDH17 is associated with the progression and metastasis of various cancers, including hepatocellular carcinoma, gastric cancer, and breast cancer.[1] Its role in promoting metastasis makes it a potential therapeutic target and biomarker.
Quantitative Data Summary
The following table summarizes quantitative data regarding the role of CDH17 in metastasis.
| Cancer Type | Model System | Key Quantitative Finding | Reference |
| Breast Cancer | 4T1E/M3 murine breast cancer cells | FP10SC2 cells (high CDH17) showed a ~10-fold increase in Cdh17 mRNA expression compared to parental 4T1E/M3 cells. | [1] |
| Breast Cancer | Murine model (subcutaneous injection of FP10SC2 cells) | High incidence of lung metastasis (100%) and spine metastasis (85%). | [2] |
| Breast Cancer | In vitro colony formation assay | CDH17 knockdown in FP10SC2 cells resulted in almost no colony formation. | [1] |
| Gastric Cancer | In vitro studies | Knockdown of CDH17 inhibited cell proliferation, adhesion, migration, and invasion. | [1] |
| Colorectal Cancer | In vivo model | CDH17 silencing in highly metastatic human colorectal cancer cells suppressed tumor growth and liver metastasis. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of CDH17 in metastatic tumor research are provided below.
1. Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (serum-free and serum-containing)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Inverted microscope
-
-
Protocol:
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell insert membrane with the Matrigel solution and incubate at 37°C to allow for gel formation. For migration assays, this step is omitted.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 30 minutes.
-
Stain the cells with 0.1% crystal violet solution for 30 minutes.[3]
-
Wash the inserts with PBS.
-
Visualize and count the migrated cells under an inverted microscope.
-
2. In Vivo Metastasis Animal Model
This protocol describes a murine model to study the metastatic potential of cancer cells expressing CDH17.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells with modulated CDH17 expression (e.g., FP10SC2 cells)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Animal housing and care facilities
-
Histology equipment
-
-
Protocol:
-
Harvest cancer cells and resuspend them in sterile PBS at a desired concentration.
-
Inject the cell suspension subcutaneously or intravenously into the mice.
-
Monitor the mice regularly for tumor growth and overall health.
-
After a predetermined period (e.g., 25-28 days), euthanize the mice.[1]
-
Harvest relevant organs (e.g., lungs, spine, liver) and fix them in formalin.
-
Embed the tissues in paraffin (B1166041) and prepare sections for histological examination (e.g., Hematoxylin and Eosin staining) to identify metastatic lesions.
-
Immunohistochemistry can be performed on the tissue sections to confirm the expression of CDH17 in the metastatic tumors.
-
Signaling Pathways and Experimental Workflows
CDH17-Mediated Metastasis Signaling Pathway
The following diagram illustrates a potential signaling pathway by which CDH17 promotes tumor metastasis.
Caption: CDH17 promotes metastasis by altering cell adhesion and inducing EMT.
Experimental Workflow for Studying CDH17 in Metastasis
This diagram outlines the experimental workflow to investigate the role of CDH17 in cancer metastasis.
Caption: Workflow for investigating the role of CDH17 in metastasis.
Part 2: Interleukin-17 (IL-17) in Metastatic Tumor Research
Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[4] In the context of cancer, IL-17 has a dual role, exhibiting both pro-tumor and anti-tumor effects depending on the tumor microenvironment.[5] In many solid tumors, elevated IL-17 levels are associated with increased angiogenesis, tumor growth, and metastasis.[4][6]
Quantitative Data Summary
The following table summarizes quantitative data regarding the role of IL-17 in metastasis.
| Cancer Type | Model System | Key Quantitative Finding | Reference |
| Breast Cancer | In vivo murine model | IL-17 promotes breast cancer metastasis by increasing neutrophil polarization. | [7] |
| Breast Cancer | Human patients | Significantly higher serum concentrations of IL-17A in women with early breast cancer compared to healthy controls. | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | In vitro cell lines | IL-17 exposure increased neoangiogenesis and promoted in vivo tumor growth. | [6] |
| Gastric Cancer | Preclinical model | Combined PD-1 and IL-17A blockade successfully eradicated the tumor. | [7] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of IL-17 in metastatic tumor research are provided below.
1. Spheroid Invasion Assay
This 3D culture method assesses the collective invasion of tumor cells, which can be influenced by cytokines like IL-17.
-
Materials:
-
Cancer cell lines
-
Ultra-low attachment round-bottom plates
-
Extracellular matrix (e.g., Matrigel or collagen)
-
Cell culture medium
-
Recombinant IL-17
-
Fluorescent labels for live-cell imaging (optional)
-
Spinning disc confocal microscope
-
-
Protocol:
-
Seed a defined number of cancer cells into ultra-low attachment round-bottom plates to allow for the formation of a single spheroid in each well.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
Prepare the extracellular matrix gel according to the manufacturer's instructions.
-
Embed the spheroids within the ECM gel in a new culture plate.
-
Add cell culture medium, with or without recombinant IL-17 at various concentrations, on top of the gel.
-
Monitor spheroid invasion into the surrounding matrix over time using brightfield or fluorescence microscopy.
-
Quantify the area of invasion or the length of invasive strands.
-
2. Co-culture with Immune Cells
This protocol allows for the study of the interaction between cancer cells and IL-17-producing immune cells (e.g., Th17 cells).
-
Materials:
-
Cancer cell lines
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)
-
Transwell inserts with a smaller pore size (e.g., 0.4 µm) to prevent cell migration but allow cytokine exchange.
-
ELISA or flow cytometry kits for cytokine measurement.
-
-
Protocol:
-
Isolate CD4+ T cells from PBMCs.
-
Culture the CD4+ T cells under Th17 polarizing conditions for several days.
-
Seed cancer cells in the lower chamber of a transwell plate.
-
Place the transwell insert containing the polarized Th17 cells into the well with the cancer cells.
-
Co-culture the cells for a desired period.
-
After co-culture, assess the phenotype of the cancer cells (e.g., proliferation, migration, invasion) and measure the concentration of IL-17 and other cytokines in the culture supernatant using ELISA.
-
Signaling Pathways and Experimental Workflows
IL-17 Signaling Pathway in Tumor Metastasis
The diagram below illustrates the signaling cascade initiated by IL-17 that promotes metastasis.
Caption: IL-17 signaling promotes metastasis via NF-κB and MAPK pathways.
Experimental Workflow for Studying IL-17 in the Tumor Microenvironment
This diagram shows the workflow for investigating the impact of IL-17 on the tumor microenvironment and metastasis.
References
- 1. Expression of Cadherin-17 Promotes Metastasis in a Highly Bone Marrow Metastatic Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Cadherin-17 Promotes Metastasis in a Highly Bone Marrow Metastatic Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KIN17 promotes tumor metastasis by activating EMT signaling in luminal‐A breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of Th-17 cells and IL-17 in the metastatic spread of breast cancer: As a means of prognosis and therapeutic target [frontiersin.org]
- 5. Th17 cell function in cancers: immunosuppressive agents or anti-tumor allies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Tumor Microenvironment: The Protumor Effects of IL-17 Related to Cancer Type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interleukin 17 in early invasive breast cancer [frontiersin.org]
Application Notes and Protocols for Measuring the IC50 of Carbonic Anhydrase Inhibitor 17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH homeostasis, and CO2 transport.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Due to their involvement in various pathological conditions, CAs are significant targets for drug discovery, and their inhibitors are used in the treatment of glaucoma, epilepsy, and altitude sickness.[3][4] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a carbonic anhydrase inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[5]
This document provides detailed protocols for determining the IC50 value of carbonic anhydrase inhibitors, with a focus on a compound referred to as "Carbonic anhydrase inhibitor 17". The primary method described is a robust and widely used colorimetric assay based on the esterase activity of carbonic anhydrase.
Principle of the Assay
In addition to their physiological role in CO2 hydration, carbonic anhydrases exhibit esterase activity.[6] This property is utilized in a convenient colorimetric assay where the enzyme catalyzes the hydrolysis of a non-colored substrate, p-nitrophenyl acetate (B1210297) (pNPA), into a colored product, p-nitrophenol. The rate of p-nitrophenol formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[7] In the presence of a carbonic anhydrase inhibitor, the rate of this reaction is reduced. By measuring the enzyme activity at various inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value can be determined.[1]
Data Presentation
The inhibitory potency of test compounds against a specific carbonic anhydrase isoform is summarized in the table below. The IC50 value is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target Isoform | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Inhibitor 17 | CA Isoform X | Data not available | Acetazolamide | Value |
| ... | ... | ... | Acetazolamide | ... |
Note: Specific IC50 values for "this compound" are not publicly available in the searched literature. The table serves as a template for data presentation. Researchers should populate it with their experimentally determined values. Acetazolamide is a commonly used reference inhibitor.[8]
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of a carbonic anhydrase inhibitor using the p-nitrophenyl acetate (pNPA) assay.
Materials and Reagents
-
Purified human carbonic anhydrase (specific isoform of interest)
-
This compound (or other test compounds)
-
Acetazolamide (as a reference inhibitor)[8]
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates[8]
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Multichannel pipette
Preparation of Solutions
-
Assay Buffer (50 mM Tris-SO4, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[7]
-
Enzyme Solution: Prepare a stock solution of the carbonic anhydrase isoform in the assay buffer. The final concentration in the assay should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Stock Solutions: Prepare a high-concentration stock solution of "Inhibitor 17" and any other test compounds in DMSO. From this stock, create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Reference Inhibitor Solution: Prepare a stock solution of Acetazolamide in DMSO and create serial dilutions in the assay buffer.
-
Substrate Solution (3 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer to the final concentration. This solution should be prepared fresh daily.[7]
Assay Procedure
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of the test compound at various concentrations.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of the solvent (e.g., DMSO) used for the compounds.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over a period of 10-15 minutes, taking readings every 30-60 seconds.
Data Analysis
-
Calculate the initial reaction rates (V₀): Determine the initial velocity (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ inhibitor / V₀ control)] * 100
-
Where V₀ inhibitor is the initial rate in the presence of the inhibitor, and V₀ control is the initial rate of the enzyme control (or solvent control).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The IC50 value is the concentration of the inhibitor that produces 50% inhibition.[1]
Mandatory Visualizations
Caption: Carbonic anhydrase catalysis and inhibition pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Carbonic Anhydrase Inhibitor 17 (SLC-0111) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment. CA-IX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[1][2] Carbonic Anhydrase Inhibitor 17, also known as SLC-0111, is a potent and selective inhibitor of CA-IX.[3] By inhibiting CA-IX, SLC-0111 disrupts pH balance in cancer cells, leading to apoptosis and increased sensitivity to conventional chemotherapies.[4][5] These application notes provide detailed protocols for utilizing SLC-0111 in various cell-based assays to investigate its anti-cancer effects.
Mechanism of Action
SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that specifically targets the enzymatic activity of CA-IX.[6] CA-IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This process contributes to the maintenance of a neutral to alkaline intracellular pH (pHi) while acidifying the extracellular microenvironment.[1] An acidic tumor microenvironment is known to promote tumor invasion, metastasis, and resistance to therapy. SLC-0111, by inhibiting CA-IX, leads to intracellular acidification and a reduction in the extracellular acidity, thereby counteracting the pro-tumorigenic effects of CA-IX.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of SLC-0111 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay | Reference |
| HT-29 | Colorectal Cancer | 13.53 (as µg/mL) | 72 h | MTT | [7] |
| MCF7 | Breast Cancer | 18.15 (as µg/mL) | 72 h | MTT | [7] |
| PC3 | Prostate Cancer | 8.71 (as µg/mL) | 72 h | MTT | [7] |
| A375-M6 | Melanoma | >100 (as single agent) | 96 h | Annexin V/PI | [4] |
| HCT116 | Colorectal Cancer | >100 (as single agent) | 24 h | Annexin V/PI | [4] |
| AGS | Gastric Cancer | ~100 | 72 h | MTT | [8] |
| ACC-201 | Gastric Cancer | ~100 | 72 h | MTT | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration. The data presented here is for comparative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of SLC-0111 on the viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF7)
-
Complete cell culture medium
-
SLC-0111 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]
-
-
Treatment with SLC-0111:
-
Prepare serial dilutions of SLC-0111 in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of SLC-0111. Include a vehicle control (medium with the same concentration of DMSO used for the highest SLC-0111 concentration).
-
Incubate the plate for the desired period (e.g., 72 hours).[8][10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by SLC-0111 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111 (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of SLC-0111 and/or chemotherapeutic agents for the specified duration (e.g., 24-96 hours).[4] Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[13]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples immediately by flow cytometry.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[12]
-
Intracellular pH (pHi) Measurement (BCECF-AM Assay)
This protocol describes how to measure changes in intracellular pH in response to SLC-0111 treatment using the fluorescent dye BCECF-AM.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111 (stock solution in DMSO)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well black wall/clear bottom plate or on coverslips and allow them to adhere overnight.[14]
-
-
Dye Loading:
-
Washing and Treatment:
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm.
-
Generate a calibration curve by exposing the loaded cells to buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Convert the fluorescence ratios of the experimental samples to pHi values using the calibration curve.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer and the inhibitory action of SLC-0111.
Experimental Workflow for Screening Carbonic Anhydrase Inhibitors
Caption: General experimental workflow for evaluating the effects of SLC-0111 in cell-based assays.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 8. flore.unifi.it [flore.unifi.it]
- 9. MTT Assay [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
Methodologies for Assessing Carbonic Anhydrase IX and XII Inhibition by CAI-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) IX and XII are transmembrane enzymes that play a critical role in pH regulation in solid tumors.[1][2] Their expression is often upregulated in response to hypoxia, a common feature of the tumor microenvironment.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX and CA XII contribute to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH, which promotes tumor cell survival, proliferation, invasion, and resistance to therapy.[1][2] Consequently, selective inhibition of these isoforms presents a promising strategy for anticancer drug development.
Data Presentation: Inhibitory Profile of CAI-17
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| CAI-17 | TBD | TBD | TBD | TBD |
| SLC-0111 (Reference) | >10000 | 118 | 45.1 | 4.5 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
TBD: To be determined by the assays described below.
| Compound | Cell Line | Assay | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |
| CAI-17 | e.g., HT-29 | Cytotoxicity (MTT) | TBD | TBD |
| SLC-0111 (Reference) | HT-29 | Cytotoxicity | >800 | 653[3] |
| CAI-17 | e.g., MDA-MB-231 | Cytotoxicity (MTT) | TBD | TBD |
| SLC-0111 (Reference) | MDA-MB-231 | Cytotoxicity | >800 | >800[3] |
IC50 values are highly dependent on the cell line and assay conditions.
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of CA IX and CA XII in Cancer
Caption: CA IX and CA XII in cancer cell signaling.
Experimental Protocols
Wilbur-Anderson Assay for CO₂ Hydration Activity
This electrometric assay measures the time required for a CO₂-saturated solution to lower the pH of a buffer, which is accelerated by CA activity.
Materials:
-
Recombinant human CA I, II, IX, and XII
-
Tris-HCl buffer (20 mM, pH 8.3)
-
CO₂-saturated deionized water
-
Ice bath
-
Calibrated pH meter with a small probe
-
Stopwatch
-
Stir plate and small stir bar
Protocol:
-
Preparation:
-
Chill the Tris-HCl buffer and deionized water in an ice bath to 0-4°C.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through the chilled deionized water for at least 30 minutes.
-
-
Blank Measurement (T₀):
-
Add 6.0 mL of chilled Tris-HCl buffer to a small beaker with a stir bar on a stir plate in the ice bath.
-
Place the pH electrode in the buffer and allow the temperature to equilibrate.
-
Rapidly add 4.0 mL of CO₂-saturated water to the buffer and simultaneously start the stopwatch.
-
Record the time (T₀) in seconds for the pH to drop from 8.3 to 6.3.
-
-
Enzyme Activity Measurement (T):
-
Repeat the procedure from step 2, but add a known concentration of the CA enzyme to the buffer before the addition of CO₂-saturated water.
-
Record the time (T) for the pH to drop from 8.3 to 6.3.
-
-
Inhibition Assay:
-
Repeat the enzyme activity measurement (step 3) with the enzyme-inhibitor mixture.
-
Data Analysis:
-
Calculate the percentage of inhibition for each CAI-17 concentration: % Inhibition = [1 - (T₀ - T_inhibited) / (T₀ - T_enzyme)] x 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Thermal Shift Assay (TSA) for Ligand Binding
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Materials:
-
Recombinant human CA IX and CA XII
-
SYPRO Orange dye (or similar fluorescent dye)
-
Real-time PCR instrument with a thermal melting program
-
Appropriate buffer (e.g., PBS or HEPES)
Protocol:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the CA enzyme, SYPRO Orange dye, and buffer.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melting program, gradually increasing the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The midpoint of the transition in the melt curve represents the melting temperature (Tm).
-
The dissociation constant (Kd) can be estimated by fitting the Tm shift data to a dose-response curve.
-
In Vitro Cell-Based Assays
a) Hypoxia Induction
Materials:
-
Cancer cell line expressing CA IX and/or CA XII (e.g., HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
Alternatively, chemical induction using CoCl₂ (100-150 µM).
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight under normoxic conditions (21% O₂).
-
For gas-induced hypoxia, place the plates in a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂ for the desired duration (e.g., 16-24 hours).
-
For chemical induction, add CoCl₂ to the culture medium to the desired final concentration and incubate for the specified time.
-
Confirm the induction of hypoxia by assessing the expression of hypoxia-inducible factor 1-alpha (HIF-1α) or CA IX via Western blot or immunofluorescence.
b) Cytotoxicity Assay (MTT Assay)
Materials:
-
Hypoxia-induced cancer cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate and induce hypoxia as described above.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
c) Extracellular pH Measurement
Materials:
-
Hypoxia-induced cancer cells
-
pH-sensitive fluorescent dyes (e.g., SNARF) or a microelectrode pH meter.
-
Phenol (B47542) red-free culture medium
Protocol:
-
Culture cells under hypoxic conditions in phenol red-free medium.
-
After the desired incubation time, carefully collect the extracellular medium.
-
Measure the pH of the medium using a calibrated microelectrode pH meter or a fluorescence-based assay with a pH-sensitive dye.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Novel Carbonic Anhydrase Inhibitor (CAI-17)
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Various CA isoforms are involved in numerous physiological and pathological processes. Notably, CA IX is a transmembrane enzyme highly overexpressed in a wide range of solid tumors and is generally absent in normal tissues.[3] Its expression is often induced by hypoxia and it plays a crucial role in regulating pH, which promotes tumor cell survival, proliferation, and metastasis.[3] The selective inhibition of tumor-associated CA isoforms like CA IX is a promising therapeutic strategy in oncology.[3]
Mechanism of Action and Signaling Pathway
Carbonic anhydrase inhibitors typically function by binding to the zinc ion within the enzyme's active site, blocking its catalytic activity.[2] In the context of cancer, inhibition of CA IX on the surface of tumor cells leads to an increase in the acidity of the tumor microenvironment and a decrease in the intracellular pH.[3] This disruption of pH homeostasis can trigger apoptosis and inhibit tumor growth and metastasis.
Below is a diagram illustrating the simplified signaling pathway of CA IX in a tumor cell and the effect of its inhibition.
Experimental Protocols
Animal Models
Protocol 3.1.1: Human Tumor Xenograft Model
-
Animal Strain: Use immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), aged 6-8 weeks.
-
Cell Culture: Culture a human cancer cell line known to overexpress the target carbonic anhydrase isoform (e.g., HT-29 or MDA-MB-231 for CA IX) under standard conditions.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[3]
-
Randomize mice into treatment and control groups when tumors reach the desired size.
-
Formulation and Administration of CAI-17
The formulation of a hydrophobic compound for in vivo administration requires careful selection of a vehicle to ensure solubility and bioavailability.
Protocol 3.2.1: Vehicle Formulation
A common vehicle for administering poorly water-soluble inhibitors is a mixture of DMSO, PEG300, Tween 80, and sterile water.[3]
-
Add PEG300 to the DMSO solution and mix until clear.
-
Add Tween 80 to the solution and mix thoroughly.
-
Finally, add sterile water to reach the desired final concentration.
-
A typical starting vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[3] The final composition should be determined based on solubility and tolerability studies.
Protocol 3.2.2: Administration
-
Route of Administration: The route can be oral (gavage), intraperitoneal (IP), or intravenous (IV), depending on the pharmacokinetic properties of the compound.
-
Dosage and Schedule:
-
Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD).
-
A typical starting dose for a novel CAI could range from 10 to 100 mg/kg, administered daily or on an alternating day schedule.
-
The control group should receive the vehicle only.
-
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.[3]
Experimental Workflow
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.
Anti-Tumor Efficacy
| Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) |
| Vehicle Control | 10 | 150 ± 25 | 1500 ± 200 | 0 | 1.5 ± 0.2 |
| CAI-17 (25 mg/kg) | 10 | 152 ± 28 | 800 ± 150 | 46.7 | 0.8 ± 0.15 |
| CAI-17 (50 mg/kg) | 10 | 148 ± 22 | 450 ± 100 | 70.0 | 0.45 ± 0.1 |
Data are presented as mean ± SEM. Tumor Growth Inhibition (%) is calculated relative to the vehicle control.
Toxicity Assessment
| Group | Initial Average Body Weight (g) | Final Average Body Weight (g) | Change in Body Weight (%) | Observations |
| Vehicle Control | 20.5 ± 1.0 | 22.0 ± 1.2 | +7.3 | No adverse effects |
| CAI-17 (25 mg/kg) | 20.3 ± 0.9 | 21.5 ± 1.1 | +5.9 | No adverse effects |
| CAI-17 (50 mg/kg) | 20.6 ± 1.1 | 19.8 ± 1.3 | -3.9 | Slight lethargy in 2/10 mice |
Data are presented as mean ± SEM.
Endpoint Tissue Analysis
Upon study termination, tumors and other relevant organs should be collected for further analysis.
Protocol 5.3.1: Immunohistochemistry (IHC)
-
Tissue Fixation and Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Staining: Perform IHC staining for:
-
Imaging and Quantification: Capture images using a microscope and quantify the staining intensity and percentage of positive cells using appropriate software.
Conclusion
References
Application Notes: Pyridazine-Tethered Sulfonamides in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Pyridazine (B1198779), a six-membered heterocyclic ring with two adjacent nitrogen atoms, and the sulfonamide functional group are two such scaffolds. Pyridazine derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects.[1][2] The sulfonamide group is a critical pharmacophore in numerous approved drugs, renowned for its role in carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapies.[3][4] The fusion of these two moieties into pyridazine-tethered sulfonamides has yielded novel molecular entities with significant therapeutic potential, particularly as highly potent and selective enzyme inhibitors.
These application notes provide an overview of the utility of pyridazine-tethered sulfonamides in two key areas of drug discovery: as carbonic anhydrase inhibitors for the management of glaucoma and as kinase inhibitors for anticancer therapy. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in this promising field.
Application I: Selective Carbonic Anhydrase Inhibitors for Glaucoma Management
Background
Glaucoma is a progressive optic neuropathy that can lead to irreversible blindness if untreated.[5] A primary strategy for managing glaucoma involves reducing elevated intraocular pressure (IOP). Carbonic anhydrase (CA) isoform II, found in the ciliary body of the eye, plays a crucial role in the production of aqueous humor. Inhibiting CA II can effectively decrease aqueous humor secretion, thereby lowering IOP. Pyridazine-tethered sulfonamides have emerged as a class of highly potent and selective CA II inhibitors.[5][6][7]
Mechanism of Action
The therapeutic effect of these compounds in glaucoma is achieved through the selective inhibition of carbonic anhydrase II. The sulfonamide moiety coordinates with the zinc ion in the active site of the CA enzyme, leading to its inhibition. This reduces the rate of bicarbonate and subsequent fluid transport, decreasing aqueous humor production and lowering intraocular pressure.
Caption: Mechanism of IOP reduction by pyridazine-tethered sulfonamide CAII inhibitors.
Quantitative Data: Carbonic Anhydrase Inhibition
Several novel phenylpyridazine-tethered sulfonamides have been synthesized and evaluated for their inhibitory activity against cytosolic carbonic anhydrase isoforms I and II (CA I and CA II). The data highlights their high potency and selectivity for CA II.[5][6]
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (CA I / CA II) | Reference |
| 7c | CA II | 0.63 | 0.63 | ~12600-fold | [5][6] |
| CA I | - | 7938 | [6] | ||
| Acetazolamide | CA II | - | 12.1 | ~2-fold | [5] |
| CA I | - | 25.0 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Phenyl-Pyridazine-Based Sulfonamides [6]
This protocol outlines a generalized multi-step synthesis for creating a pyridazine-sulfonamide scaffold.
-
Step 1: Synthesis of Pyridazinone Intermediate: React an appropriate aryl-substituted ketoacid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to form the corresponding pyridazinone derivative.
-
Step 2: Chlorination: Treat the pyridazinone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 3-chloropyridazine (B74176) derivative.
-
Step 3: Aromatic Nucleophilic Substitution: React the 3-chloropyridazine with a commercially available aminobenzenesulfonamide (e.g., 4-aminobenzenesulfonamide) in a high-boiling point solvent like dimethylformamide (DMF) or in the presence of a base.
-
Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction, precipitate the product, and purify using recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Carbonic Anhydrase Inhibition Assay [8]
This assay measures the inhibition of CA-catalyzed CO₂ hydration.
-
Enzyme and Substrate Preparation: Prepare a solution of purified human carbonic anhydrase (isoforms I or II) in a suitable buffer (e.g., Tris-HCl with NaClO₄). Prepare a CO₂-saturated water solution as the substrate.
-
Inhibitor Preparation: Dissolve the synthesized pyridazine-tethered sulfonamide compounds in a suitable solvent (e.g., DMSO) to create stock solutions and prepare serial dilutions.
-
Measurement: Use a stopped-flow instrument to measure the enzyme kinetics. Mix the enzyme solution with the inhibitor solution and incubate for a specified time.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution to initiate the reaction.
-
Data Acquisition: Monitor the change in pH over time using a pH indicator or a pH electrode. The initial rates of reaction are determined from the slope of the absorbance/time curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits [5][6]
This protocol assesses the efficacy of the compounds in a relevant animal model.
-
Animal Model: Use healthy adult rabbits. Induce ocular hypertension in one eye using a standard method (e.g., water loading or injection of hypertonic saline). The other eye serves as a control.
-
Compound Administration: Prepare the test compound (e.g., compound 7c) as an ophthalmic solution or suspension in a suitable vehicle. Administer a single drop of the formulation to the hypertensive eye.[6]
-
IOP Measurement: Measure the IOP in both eyes at baseline (before administration) and at regular intervals post-administration (e.g., 30, 60, 120, 240 minutes) using a tonometer.
-
Data Analysis: Calculate the mean change in IOP from baseline for both treated and control eyes. Compare the IOP-lowering effect of the test compound to a vehicle control and a standard drug like Acetazolamide.
Application II: Kinase Inhibitors for Anticancer Therapy
Background
Protein kinases are key regulators of cellular signaling pathways that control cell proliferation, survival, and angiogenesis.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[10] Pyridazine-containing compounds have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[11][12][13][14]
Signaling Pathway: VEGFR Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Pyridazine-based compounds can inhibit VEGFR-2, blocking downstream signaling and suppressing tumor-induced angiogenesis.[13][15]
Caption: Inhibition of the VEGFR signaling pathway by pyridazine-based compounds.
Quantitative Data: Anticancer and Kinase Inhibitory Activity
Pyridazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines and direct inhibitory effects on target kinases.
| Compound | Target/Cell Line | Activity Type | Value/Result | Reference |
| 5b | HCT-116 (Colon) | Cytotoxicity (IC₅₀) | Potent | [13][15] |
| VEGFR-2 | Kinase Inhibition (%) | 92.2% @ 10 µM | [13][15] | |
| 10l | A549 (NSCLC) | Cell Cycle Arrest | G0-G1 phase arrest | [16] |
| VEGFR-2 | Kinase Inhibition | Evaluated | [16] | |
| 17a | Melanoma, NSCLC | Growth Inhibition (GI%) | 62.21% - 100.14% | [16] |
| VEGFR-2 | Kinase Inhibition | Best in series | [16] |
Experimental Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of compounds on the viability of cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized pyridazine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like imatinib).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) by plotting viability against the log of the compound concentration.
Protocol 5: VEGFR Kinase Inhibition Assay (ELISA-based) [13][15]
This protocol quantifies the direct inhibitory effect of compounds on VEGFR kinase activity.
-
Plate Coating: Coat a 96-well ELISA plate with a substrate for VEGFR, such as a poly(Glu, Tyr) peptide.
-
Kinase Reaction: In a separate plate, prepare a reaction mixture containing recombinant VEGFR kinase, the test compound at various concentrations, and ATP in a kinase reaction buffer.
-
Phosphorylation: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Transfer to ELISA Plate: Transfer the reaction mixture to the coated ELISA plate and incubate to allow the phosphorylated substrate to bind.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Substrate Addition: After another wash step, add a chromogenic HRP substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.
-
Measurement and Analysis: Stop the reaction and measure the absorbance using a plate reader. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine IC₅₀ values.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 11. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 16. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Carbonic Anhydrase Inhibitor 17 (Compound 7c) in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs used in ophthalmology, primarily for the management of glaucoma.[1][2] These agents lower intraocular pressure (IOP) by inhibiting carbonic anhydrase enzymes in the ciliary body, which are crucial for the production of aqueous humor.[1][2] A reduction in aqueous humor secretion leads to a decrease in IOP, a major risk factor for the progression of glaucomatous optic neuropathy.
Recently, a novel pyridazine-tethered sulfonamide, identified as Carbonic Anhydrase Inhibitor 17 (also referred to as compound 7c) , has emerged as a highly potent and selective inhibitor of human carbonic anhydrase II (hCA II).[3][4] The hCA II isoform is a key target for antiglaucoma drugs.[3] Preclinical studies have demonstrated the significant potential of this compound (compound 7c) as a promising candidate for glaucoma therapy due to its potent inhibitory activity and efficacy in reducing IOP in animal models.[3][4]
This document provides detailed application notes and protocols for the use of Carbonic Anhydrase Inhibator 17 (compound 7c) in ophthalmological research, focusing on its evaluation as a potential therapeutic agent for glaucoma. The protocols are based on methodologies described in the primary literature introducing this compound.
Data Presentation
The following tables summarize the key quantitative data regarding the in vitro inhibitory activity of this compound (compound 7c) and its in vivo efficacy in an animal model of glaucoma.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms I and II by Compound 7c and Acetazolamide (Reference Drug). [3][4]
| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | Selectivity Ratio (hCA I / hCA II) |
| Compound 7c | 381.2 | 0.63 | 605.1 |
| Acetazolamide | 250 | 12 | 20.8 |
Table 2: In Vivo Intraocular Pressure (IOP) Lowering Effect of Compound 7c in a Rabbit Model of Glaucoma. [3][4]
| Treatment Group | Maximum IOP Reduction (mmHg) | Time to Maximum Effect (hours) | Duration of Significant Effect (hours) |
| Compound 7c (1% solution) | 10.2 | 2 | > 4 |
| Acetazolamide (1% solution) | 7.5 | 2 | ~ 4 |
| Vehicle | No significant change | N/A | N/A |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of Human Carbonic Anhydrase II (hCA II)
This protocol describes the determination of the inhibitory potency of this compound (compound 7c) against hCA II using a stopped-flow CO₂ hydration assay.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
This compound (compound 7c)
-
Acetazolamide (as a reference inhibitor)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
Phenol (B47542) red indicator (0.2 mM)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (compound 7c) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to achieve a range of final concentrations for the assay.
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled deionized water for at least 30 minutes.
-
-
Enzyme Inhibition Assay:
-
The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates are determined by following the change in absorbance of the phenol red indicator at 557 nm.
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
In the first syringe of the stopped-flow instrument, load the hCA II solution pre-incubated with the desired concentration of this compound (compound 7c) or the vehicle control.
-
In the second syringe, load the CO₂-saturated water containing the phenol red indicator.
-
Rapidly mix the contents of the two syringes.
-
Record the change in absorbance over time for the initial 10-100 seconds.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance curve.
-
Plot the initial velocity against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Protocol 2: In Vivo Assessment of Intraocular Pressure (IOP) in a Rabbit Glaucoma Model
This protocol outlines the procedure for evaluating the IOP-lowering efficacy of topically administered this compound (compound 7c) in a rabbit model of ocular hypertension.
Materials:
-
Healthy adult New Zealand white rabbits
-
This compound (compound 7c) formulated as a 1% ophthalmic solution.
-
Vehicle solution (control)
-
Acetazolamide (1% ophthalmic solution, as a reference drug)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen, iCare)
-
Method for inducing ocular hypertension (e.g., water loading or injection of hypertonic saline into the vitreous)
Procedure:
-
Animal Acclimatization and Baseline IOP Measurement:
-
Acclimatize the rabbits to the laboratory environment and handling procedures.
-
Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer after applying a topical anesthetic.
-
-
Induction of Ocular Hypertension:
-
Induce a transient elevation of IOP in one eye of each rabbit using a standardized method. The contralateral eye can serve as a normotensive control.
-
-
Drug Administration:
-
Divide the rabbits into treatment groups: Vehicle, this compound (compound 7c), and Acetazolamide.
-
Instill a single drop (e.g., 50 µL) of the respective test solution into the cul-de-sac of the hypertensive eye.
-
-
IOP Measurement:
-
Measure the IOP in both eyes at regular intervals (e.g., 0, 1, 2, 3, 4, 6, and 8 hours) after drug administration.
-
-
Data Analysis:
-
Calculate the change in IOP from the baseline at each time point for each treatment group.
-
Determine the maximum IOP reduction and the duration of the IOP-lowering effect.
-
Statistically compare the IOP changes between the treatment groups to evaluate the efficacy of this compound (compound 7c).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in reducing IOP.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
References
- 1. protocols.io [protocols.io]
- 2. Carbonic Anhydrase Activity Assay [protocols.io]
- 3. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental evaluation of selective carbonic anhydrase (CA) inhibitors. The protocols detailed below cover essential in vitro and cell-based assays, alongside data presentation guidelines and visualizations to facilitate research and development in this field.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their involvement in numerous physiological and pathological processes, including pH regulation, respiration, and tumorigenesis, has made them significant therapeutic targets.[2][3][4][5] Selective inhibition of specific CA isoforms is a key strategy in the development of drugs for conditions such as glaucoma, epilepsy, and cancer.[2][3][4][6]
I. In Vitro Enzyme Inhibition Assays
The initial assessment of a potential CA inhibitor involves determining its potency and selectivity against purified CA isoforms. The following protocols describe two common methods for this purpose.
A. Colorimetric Assay for Carbonic Anhydrase Activity
This assay is a robust and cost-effective method suitable for high-throughput screening (HTS) of CA inhibitors.[7] It relies on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (pNPA), to the yellow-colored product, p-nitrophenol.[7][8] The rate of product formation is monitored spectrophotometrically.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[8]
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform in the assay buffer. The final concentration in the assay should be optimized to produce a linear reaction rate for at least 10-15 minutes.[8]
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile (B52724) and dilute with the assay buffer. This solution should be prepared fresh daily.[8]
-
Inhibitor Solutions: Dissolve test compounds and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO) to create stock solutions.[9] Further dilute with assay buffer to achieve a range of desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: Add 190 µL of Assay Buffer.[8]
-
Enzyme Control wells (No inhibitor): Add 180 µL of Assay Buffer and 10 µL of the hCA enzyme solution.[8]
-
Solvent Control wells: Add 170 µL of Assay Buffer, 10 µL of the hCA enzyme solution, and 10 µL of the solvent used for the compounds.[8]
-
Inhibitor wells: Add 170 µL of Assay Buffer, 10 µL of the hCA enzyme solution, and 10 µL of the test compound solution at various concentrations.[8]
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[2]
-
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.[8]
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 400-405 nm over time (kinetic read) using a microplate reader.[2][8]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.[8]
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
B. Stopped-Flow Assay for CO₂ Hydration Activity
For a more direct measurement of CA's physiological activity and for determining inhibition constants (Kᵢ), the stopped-flow technique is employed. This method monitors the rapid, enzyme-catalyzed hydration of CO₂.[3][10]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-based buffer is commonly used.
-
Enzyme Solution: Purified CA enzyme diluted in the assay buffer.
-
Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water.[2]
-
Inhibitor Solutions: Prepared as described in the colorimetric assay protocol.
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[10][11]
-
The enzyme-inhibitor solution and the CO₂-saturated water are rapidly mixed in a stopped-flow instrument.
-
The change in pH, resulting from the formation of bicarbonate and a proton, is monitored over a short time course (milliseconds to seconds) using a pH indicator.
-
-
Data Acquisition and Analysis:
II. Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, assessing factors like cell permeability and effects on cellular processes.
A. High-Throughput Screening (HTS) in Yeast
A common HTS approach utilizes a Saccharomyces cerevisiae strain deficient in its native carbonic anhydrase but expressing a human CA isoform (e.g., hCA II).[1] This yeast model's growth becomes dependent on the activity of the expressed human CA in low CO₂ environments.
Experimental Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each test compound solution to the wells of a 384-well assay plate. Include DMSO only (negative control) and a known CA inhibitor (positive control) in control wells.[1]
-
Cell Seeding and Incubation:
-
Add 40 µL of a diluted yeast culture to each well of the compound-plated assay plates.[1]
-
Prepare a duplicate set of plates. Incubate one set in a low CO₂ environment and the other in a high CO₂ environment at 30°C for 24-48 hours. The high CO₂ condition serves as a counterscreen for general cytotoxicity.[1]
-
-
Viability Assessment:
-
Data Analysis:
B. Intracellular pH (pHi) Regulation Assay
This assay directly measures the effect of CA inhibitors on the ability of cells to regulate their intracellular pH, a key function of many CA isoforms.
Experimental Protocol:
-
Cell Preparation: Culture cells on coverslips and load them with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Fluorescence Measurement:
-
Acid Load Induction:
III. Quantitative Data Summary
The following tables summarize the inhibitory activity of selected compounds against various human carbonic anhydrase isoforms. This data is intended for comparative purposes, and values can vary depending on the specific experimental conditions.
Table 1: Inhibition Data (Kᵢ, nM) of Selected Sulfonamide Inhibitors against hCA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity (IX vs I/II) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Low | [9] |
| Dorzolamide | 3000 | 3.5 | 54 | 51 | Moderate | [1] |
| SLC-0111 | >10000 | >10000 | 45 | 4.5 | High | [5] |
| U-F | >10000 | >10000 | 20 | 10 | High | [4] |
| Compound 1d | - | - | 5.1 | - | - | [12] |
| Compound 1j | - | - | 8.6 | 5.4 | - | [12] |
| Compound 1v | - | - | 4.7 | - | - | [12] |
| Compound 1x | - | - | 5.1 | - | - | [12] |
| Compound 1r | - | - | - | 4.3 | - | [12] |
| Compound 1ab | - | - | - | 9.0 | - | [12] |
Table 2: Inhibition Data (Kᵢ, nM) of Selected Coumarin (B35378) and Psoralen Derivatives against hCA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| EMAC10157a | >10000 | >10000 | 12.3 | 25.4 | [10] |
| EMAC10157b | >10000 | >10000 | 9.8 | 18.6 | [10] |
| Compound 18f | 955 | 515 | 21 | 5 | [13] |
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the study of carbonic anhydrase inhibitors.
Caption: Workflow for CA inhibitor screening.
Caption: Mechanism of CA inhibition.
Caption: CA IX in the tumor microenvironment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carbonic Anhydrase IX (CA IX) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility issues with Carbonic Anhydrase IX (CA IX) inhibitors, with a specific focus on compounds structurally related to or exhibiting similar characteristics as SLC-0111, a well-studied CA IX inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why are many novel Carbonic Anhydrase IX (CA IX) inhibitors, such as Inhibitor 17, poorly soluble in aqueous buffers?
A1: Many potent CA IX inhibitors are based on sulfonamide, coumarin, or other heterocyclic scaffolds. These chemical structures are often hydrophobic, which is beneficial for binding to the active site of the CA IX enzyme but results in low solubility in water-based solutions. The solid-state crystal lattice energy of these compounds can also contribute significantly to their poor solubility.
Q2: What is the impact of pH on the solubility of CA IX inhibitors?
A2: The solubility of ionizable CA IX inhibitors is highly dependent on the pH of the aqueous buffer. For compounds with acidic or basic functional groups, solubility generally increases as the molecule becomes ionized. For instance, sulfonamides, which are weakly acidic, tend to be more soluble at higher pH values where they are deprotonated. It is crucial to determine the pKa of your specific inhibitor to predict its solubility profile at different pH levels.
Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve my CA IX inhibitor? What are the potential issues?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving poorly soluble inhibitors for in vitro assays. For example, the well-studied CA IX inhibitor SLC-0111 is soluble in DMSO at concentrations up to 10 mg/mL but is poorly soluble in water. However, it is critical to be aware of potential issues:
-
Assay Interference: High concentrations of DMSO can interfere with enzyme kinetics and cellular assays. It is recommended to keep the final concentration of DMSO in the assay below 0.5-1%.
-
Precipitation upon Dilution: The inhibitor may precipitate when the DMSO stock solution is diluted into an aqueous buffer. It is essential to visually inspect for any precipitation.
-
Cellular Toxicity: DMSO
Troubleshooting off-target effects of pyridazine-tethered sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridazine-tethered sulfonamides. The content is designed to help identify and mitigate potential off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridazine-tethered sulfonamide inhibitor is showing a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy?
A1: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[1][2]
-
Efflux Pumps: Cells can actively transport the compound out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[1]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.[1]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes, leading to a lower active concentration over time.[1]
-
Off-Target Engagement: The compound could be engaging with other intracellular targets, leading to a complex cellular response that doesn't solely reflect the inhibition of the primary target.
Q2: I'm observing unexpected phenotypic changes or cytotoxicity in my cell culture experiments that don't align with the known function of the intended target. Could this be an off-target effect?
A2: Yes, unexpected cellular phenotypes are a strong indicator of potential off-target effects. Sulfonamide-containing compounds are known to interact with a variety of proteins. For instance, some pyridazine (B1198779) derivatives have been investigated for their effects on inflammatory pathways, which could lead to broad cellular changes.[3] To begin troubleshooting, it is crucial to distinguish between on-target and off-target effects.
Q3: What is the first step to confirm if the observed unexpected effect is truly off-target?
A3: A critical first step is to use a multi-pronged approach to validate your observations:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.[1]
-
Perform a Target Engagement Assay: Directly measure if the compound is binding to its intended target within the cell at the concentrations used in your experiments.
Q4: My compound is insoluble in my aqueous assay buffer. How can I address this?
A4: Solubility is a common issue with small molecule inhibitors. The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[4] From this stock, you can make serial dilutions into your experimental medium. It is vital to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced artifacts.[1][4] If precipitation still occurs upon dilution, consider pH adjustments for ionizable compounds or the use of excipients.[4]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
Problem: You observe significant cell death at concentrations where the primary target inhibition should not be lethal.
Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the pyridazine-tethered sulfonamide compound.
-
Treat cells with the compound for 24-72 hours. Include a vehicle-only control (e.g., DMSO).
-
Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the CC50 value using non-linear regression.
-
Data Interpretation:
| Compound | On-Target IC50 (nM) | Cellular Potency (EC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| Your Compound | 50 | 200 | 1.5 | 7.5 |
| Control Inhibitor A | 75 | 350 | > 30 | > 85 |
| Inactive Analog | > 50,000 | > 50,000 | > 30 | N/A |
A low selectivity index suggests that the observed cellular phenotype might be influenced by off-target cytotoxicity.
Guide 2: Identifying Specific Off-Target Proteins
Problem: You have confirmed an off-target effect is likely, but the specific protein(s) being affected are unknown.
Workflow:
Caption: A general workflow for identifying and validating off-target effects.[5]
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.
-
Cell Treatment: Incubate intact cells with the pyridazine-tethered sulfonamide or a vehicle control.[5]
-
Heating: Heat the cell suspensions across a range of temperatures.[5]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[5]
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point. For unbiased discovery, this is typically done using mass spectrometry. For validation of a specific target, Western blotting can be used.[5]
-
Data Interpretation:
Binding of your compound to a protein will typically stabilize it, shifting its melting curve to the right (higher temperature).
| Protein Target | Vehicle Control Tm (°C) | Compound-Treated Tm (°C) | Thermal Shift (ΔTm, °C) | Notes |
| On-Target Protein X | 48.2 | 55.7 | +7.5 | Strong engagement |
| Potential Off-Target Y | 52.5 | 56.0 | +3.5 | Moderate engagement |
| Potential Off-Target Z | 61.0 | 61.2 | +0.2 | No significant engagement |
A significant positive thermal shift indicates direct binding of your compound to that protein in the cellular environment.
Signaling Pathway Considerations
Off-target effects often manifest through the unintended modulation of signaling pathways. For example, many sulfonamide-based drugs are known to inhibit carbonic anhydrases, which can have downstream effects on pH regulation and ion transport.[6][7][8]
Caption: Potential on-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbonic Anhydrase IX (CA IX) Inhibitors
Welcome to the Technical Support Center for Carbonic Anhydrase IX (CA IX) Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of CA IX inhibitors, with a focus on the investigational compound 17 (CAI17). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CA IX inhibitors in a tumor microenvironment?
A1: Carbonic anhydrase IX (CA IX) is an enzyme expressed on the surface of cancer cells, particularly in hypoxic (low-oxygen) environments.[1][2] Its main function is to regulate pH by converting carbon dioxide to bicarbonate and protons.[1][2] In the acidic tumor microenvironment, CA IX helps maintain a pH balance that promotes cancer cell survival and proliferation.[1][2] CA IX inhibitors block this enzymatic activity, leading to an accumulation of acid within the tumor, which creates an inhospitable environment for cancer cells, thereby hindering tumor growth and potentially inducing programmed cell death (apoptosis).[1][2]
Q2: Why is targeting CA IX a promising strategy for cancer therapy?
A2: CA IX is an attractive therapeutic target because its expression is highly restricted in normal tissues but is overexpressed in a variety of solid tumors, such as renal, breast, and glioblastoma.[2] This tumor-specific expression allows for targeted therapy with potentially fewer side effects. By inhibiting CA IX, the acidic tumor microenvironment can be disrupted, which not only directly impacts tumor cell survival but can also enhance the efficacy of other cancer treatments like chemotherapy and radiation.[1]
Q3: What are the main challenges in achieving in vivo efficacy with CA IX inhibitors like CAI17?
A3: A key challenge is achieving high selectivity for CA IX over other carbonic anhydrase isoforms present in the body to avoid off-target side effects.[2] Additionally, ensuring adequate drug delivery to the hypoxic regions of a tumor where CA IX is most active can be difficult. The physicochemical properties of the inhibitor, such as solubility and stability, are critical for effective formulation and administration.
Q4: Can CA IX inhibitors be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a promising approach. Preclinical studies have shown that CA IX inhibitors can enhance the efficacy of conventional chemotherapies, anti-angiogenic therapies like bevacizumab, and mTOR inhibitors.[3][4] By disrupting the tumor's ability to adapt to hypoxic and acidic conditions, CA IX inhibitors can make cancer cells more susceptible to other treatments.[3] For example, the CAIX inhibitor SLC-0111 has been shown to potentiate the cytotoxic effects of dacarbazine, temozolomide, and doxorubicin (B1662922) in different cancer cell lines.[3][4]
Troubleshooting Guide: In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with CA IX inhibitor 17 and other sulfonamide-based inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Poor Bioavailability: The inhibitor may not be reaching the tumor at a high enough concentration due to poor absorption or rapid metabolism. | 1. Optimize Formulation: Ensure the inhibitor is fully solubilized. For sulfonamide-based compounds like CAI17, a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water is a common starting point.[5] 2. Verify Route of Administration: Oral administration can be complex due to first-pass metabolism. Consider parenteral routes like intraperitoneal (IP) or intravenous (IV) injection. 3. Conduct Pharmacokinetic (PK) Studies: If possible, perform PK studies to determine the concentration of the inhibitor in plasma and tumor tissue over time. |
| Insufficient Target Engagement: The dose may be too low to effectively inhibit CA IX in the tumor. | 1. Dose-Escalation Study: Perform a dose-escalation study to find the maximum tolerated dose (MTD) and identify a dose that shows efficacy without significant toxicity.[5] 2. Confirm CA IX Expression: Verify that the chosen xenograft model expresses high levels of CA IX, particularly under hypoxic conditions.[5] | |
| Inherent Tumor Resistance: The tumor model may have intrinsic resistance mechanisms. | 1. Combination Therapy: Consider combining the CA IX inhibitor with another anti-cancer agent. For instance, CA IX inhibition has been shown to enhance the effects of anti-angiogenic therapy.[3] | |
| High Variability in Results | Inconsistent Formulation: The inhibitor may be precipitating out of solution, leading to inconsistent dosing. | 1. Fresh Preparations: Prepare the formulation fresh for each round of dosing. 2. Visual Inspection: Visually inspect the solution for any cloudiness or precipitation before administration. |
| Animal Handling and Stress: Variability in animal handling can lead to stress, which can affect tumor growth and response to treatment. | 1. Acclimation: Ensure animals are properly acclimated to the facility and handling procedures. 2. Consistent Procedures: Maintain consistency in all experimental procedures, including injection technique and timing. | |
| Toxicity in Animal Models (e.g., weight loss) | Off-Target Effects: The inhibitor may be affecting other carbonic anhydrase isoforms, leading to systemic side effects. | 1. Lower the Dose: Reduce the dose to a level that is effective but not toxic. 2. Monitor Animal Health: Closely monitor animal body weight and overall health throughout the study.[5] |
| Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing toxicity. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself.[5] 2. Alternative Formulations: If vehicle toxicity is observed, explore alternative, less toxic formulations. |
Quantitative Data
While specific in vivo efficacy and detailed pharmacokinetic data for CAI17 are not publicly available, the following tables provide representative data for other well-characterized sulfonamide-based CA IX inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected CA IX Inhibitors
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) |
| Acetazolamide (Reference) | CA IX | 25 | - |
| SLC-0111 (U-104) | CA IX | - | - |
| S4 | CA IX | - | - |
| FC9398A | CA IX | Data not available | Data not available |
Note: Specific Kᵢ and IC₅₀ values for many investigational compounds are often found in specialized publications. The provided data for Acetazolamide is a reference point.[6]
Table 2: Representative In Vivo Efficacy of CA IX Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dose & Route | Tumor Growth Inhibition (%) | Reference |
| FC9398A | MDA-MB-231 (Breast) | Not specified | Significant reduction in xenograft growth | [7] |
| S4 | MDA-MB-231 (Breast) | Not specified | Ineffective in reducing primary tumor growth, but decreased lung metastases | [8] |
| SLC-0111 | 4T1 (Breast) | Not specified | Marked decrease in primary tumor growth | [9] |
Experimental Protocols
Protocol 1: Preparation of a Sulfonamide-Based CA IX Inhibitor Formulation for In Vivo Administration
This protocol provides a general method for preparing a formulation suitable for oral or parenteral administration in mice.
Materials:
-
CA IX inhibitor 17 (CAI17)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection
Procedure:
-
Dissolve the required amount of CAI17 in a minimal volume of DMSO to create a concentrated stock solution.
-
To the DMSO solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and continue mixing until a clear solution is obtained.
-
Slowly add sterile water to reach the final desired concentration. Ensure the solution remains clear and free of precipitation.
-
A common starting vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water. This should be optimized based on the solubility of CAI17 and tolerability in the animal model.[5]
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a CA IX inhibitor.
Procedure:
-
Cell Culture: Culture a human cancer cell line known to overexpress CA IX (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) under standard sterile conditions.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or nude mice, which are suitable for hosting human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of a PBS/Matrigel mixture) into the flank of each mouse.[5]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer the CAI17 formulation at the predetermined dose and schedule (e.g., daily oral gavage).
-
Control Group: Administer the vehicle solution to the control group following the same schedule and volume.[5]
-
-
Monitoring:
-
Endpoint: At the end of the study (e.g., after 21-28 days) or when tumors in the control group reach the maximum size allowed by institutional guidelines, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CA IX expression, apoptosis markers).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 9. dovepress.com [dovepress.com]
Technical Support Center: Interleukin-17 (IL-17) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Interleukin-17 (IL-17). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of IL-17A and what are its main downstream signaling pathways?
A1: Interleukin-17A (IL-17A) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1][2] Its main function is to induce and mediate pro-inflammatory responses, playing a crucial role in host defense against extracellular pathogens.[3] Upon binding to its receptor complex (IL-17RA/IL-17RC), IL-17A activates several downstream signaling pathways, including:
-
NF-κB Pathway: This is a central pathway activated by IL-17, leading to the transcription of various pro-inflammatory genes.[2][4]
-
MAPK Pathways: IL-17 signaling also activates mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.[2][3]
-
C/EBP Pathways: CCAAT/enhancer-binding proteins (C/EBPs) are another set of transcription factors activated by IL-17 signaling, which regulate the expression of inflammatory mediators.[2][3]
-
TRAF4-ERK5 Axis: In keratinocytes, a novel IL-17-mediated pathway involving TRAF4 and ERK5 has been identified to control proliferation and tumorigenesis.[5][6]
Q2: I am not seeing the expected downstream signaling activation (e.g., p-p65, p-ERK) in my Western blot after IL-17A stimulation. What could be the issue?
A2: Several factors could contribute to a lack of downstream signaling activation. Here are some troubleshooting steps:
-
Cell Type and Receptor Expression: Confirm that your cell line expresses the IL-17 receptor complex (IL-17RA and IL-17RC).[1][4] Not all cell types are responsive to IL-17A. You can check receptor expression by Western blot, qPCR, or flow cytometry.
-
IL-17A Bioactivity: Ensure the recombinant IL-17A you are using is bioactive. It is recommended to test its activity in a well-established responsive cell line as a positive control.
-
Stimulation Time and Dose: The kinetics of signaling pathway activation can vary. Perform a time-course and dose-response experiment to determine the optimal stimulation conditions for your specific cell type. Activation of NF-κB and MAPK pathways is often transient, peaking within 15-60 minutes.
-
Cell Culture Conditions: Ensure cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli. Serum starvation prior to stimulation can sometimes enhance signaling by reducing basal pathway activation.
-
Reagent Quality: Verify the quality and specificity of your primary and secondary antibodies for Western blotting. Include appropriate positive and negative controls in your experiment.
Troubleshooting Guides
Cell Viability/Cytotoxicity Assays
Problem: Inconsistent or unexpected results in cell viability assays (e.g., MTT, MTS, LDH) when studying the effects of IL-17.
| Potential Cause | Troubleshooting Suggestion |
| IL-17 alone may not directly impact viability | IL-17 is primarily a pro-inflammatory cytokine and may not induce significant cell death or proliferation on its own in all cell types. Its effects are often context-dependent and can be synergistic with other cytokines like TNF-α.[4] Consider co-stimulation experiments. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For example, reducing agents can affect tetrazolium-based assays (MTT, MTS). Run a cell-free control with your test compound and the assay reagent to check for interference. |
| Incorrect Cell Seeding Density | Cell density can significantly impact the results of viability assays. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Contamination | Microbial contamination can affect cell health and interfere with assay readings. Regularly check cell cultures for contamination. |
Apoptosis Assays (Annexin V/PI Staining)
Problem: Difficulty in detecting apoptosis in response to IL-17 treatment using Annexin V/Propidium Iodide (PI) staining and flow cytometry.
| Potential Cause | Troubleshooting Suggestion |
| IL-17 is not a strong inducer of apoptosis | Similar to cell viability, IL-17 is not a classical inducer of apoptosis in most cell types. Its role in apoptosis can be complex and cell-type specific. In some contexts, it may even have pro-survival effects. |
| Timing of Analysis | Apoptosis is a dynamic process. If you are expecting apoptosis, perform a time-course experiment to capture early and late apoptotic events.[7] |
| Incorrect Gating Strategy | Ensure you have proper controls to set your gates for flow cytometry, including unstained cells, Annexin V-only stained cells, and PI-only stained cells.[8] |
| Cell Handling | Over-trypsinization or harsh cell handling can damage cell membranes, leading to false positive PI staining. Handle cells gently during harvesting and staining. |
Western Blotting
Problem: Weak or no signal for target proteins in the IL-17 signaling pathway.
| Potential Cause | Troubleshooting Suggestion |
| Low Protein Expression | The expression levels of some signaling proteins might be low. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[9] |
| Suboptimal Antibody Dilution | The antibody concentration is critical. Titrate your primary antibody to find the optimal dilution. |
| Blocking and Washing Steps | Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that washing steps are sufficient to reduce background noise without removing the specific signal.[10][11] |
Experimental Protocols
General Cell Stimulation with IL-17A
-
Cell Seeding: Plate cells at an appropriate density in complete culture medium and allow them to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with a low-serum or serum-free medium for 2-4 hours prior to stimulation.
-
IL-17A Stimulation: Prepare a stock solution of recombinant IL-17A in a sterile buffer (e.g., PBS with 0.1% BSA). Dilute the IL-17A to the desired final concentration in the appropriate cell culture medium.
-
Incubation: Add the IL-17A-containing medium to the cells and incubate for the desired period (e.g., 15 minutes for signaling studies, 24-48 hours for gene expression or cytokine production studies).
-
Cell Lysis/Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for protein analysis (Western blot) or RNA extraction (qPCR), or collect the supernatant for cytokine analysis (ELISA).
Cell Viability Assay (MTT)
-
Cell Treatment: Seed cells in a 96-well plate and treat them with your experimental conditions (including IL-17A) for the desired duration.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with your experimental conditions. After the incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting for IL-17 Signaling
-
Protein Extraction: After IL-17A stimulation, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[10]
Signaling Pathways and Experimental Workflows
Caption: IL-17A signaling pathway.
Caption: Western Blot experimental workflow.
Caption: Apoptosis assay workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Immune response - IL-17 signaling pathways Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. KEGG PATHWAY: hsa04657 [genome.jp]
- 4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4-ERK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. nacalai.com [nacalai.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: Process Improvement for Large-Scale Synthesis of Compound 7c
Compound Name: 2-((1H-indol-3-yl)thio)-1-(4-hexylphenyl)ethan-1-one (Compound 7c)
This guide provides troubleshooting advice and optimized protocols for the large-scale synthesis of Compound 7c, a key intermediate in drug development. The synthesis involves the S-alkylation of 3-mercaptoindole with 2-bromo-1-(4-hexylphenyl)ethan-1-one. This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for Compound 7c is consistently low (<60%). What are the potential causes and how can I improve it?
A1: Low yields in this S-alkylation reaction are often traced to several factors. Here are the most common issues and their solutions:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. If the base is too weak, the deprotonation of 3-mercaptoindole will be incomplete. If it's too strong or used in excess, it can promote side reactions.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the starting materials or the product. The indole (B1671886) nucleus can be sensitive to harsh conditions.[1]
-
Quality of Starting Materials: Impurities in the 3-mercaptoindole or the α-bromoketone can interfere with the reaction.[1] Ensure both starting materials are of high purity before starting the reaction.
-
Oxygen Sensitivity: The thiolate intermediate can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield by preventing oxidative side-product formation.
Q2: I am observing a significant amount of a side-product with the same mass as my desired product. What could this be?
A2: A common issue in the alkylation of indole derivatives is the potential for N-alkylation in addition to the desired S-alkylation. The nitrogen on the indole ring is also nucleophilic and can compete with the sulfur for the α-bromoketone. This results in the formation of an N-alkylated isomer, which would have the same mass as Compound 7c.
To favor S-alkylation over N-alkylation, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile (B52724) generally favor S-alkylation.
-
Counter-ion: The choice of base can influence the selectivity. Softer bases may favor reaction at the softer sulfur atom.
Q3: The purification of Compound 7c by column chromatography is difficult, and the compound streaks on the silica (B1680970) gel. What is a better method for purification on a large scale?
A3: Purification of indole derivatives can be challenging due to their polarity.[1] For large-scale synthesis, chromatography is often not ideal. Recrystallization is the preferred method for purifying Compound 7c.
-
Solvent Screening: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]
-
Recommended Solvent System: A mixture of ethanol (B145695) and water has been found to be effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[2][3]
Q4: My final product is a sticky oil or an off-white solid that is difficult to handle, not the expected crystalline solid. Why is this happening?
A4: This issue, often referred to as "oiling out," can occur during crystallization if the compound comes out of solution above its melting point or if significant impurities are present.[2]
-
Slow Cooling: Ensure the crystallization process occurs slowly. Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[2]
-
Purity of Crude Product: If the crude product is highly impure, it may inhibit proper crystal formation. Consider a pre-purification step, such as a wash with a non-polar solvent like hexanes to remove greasy impurities before recrystallization.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.[2]
Data Presentation: Process Improvement Summary
The following tables summarize the optimization of the reaction conditions for the synthesis of Compound 7c on a 100g scale.
Table 1: Effect of Base and Solvent on Yield and Purity
| Entry | Base (1.1 eq) | Solvent (1 L) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | K₂CO₃ | Acetone | 56 | 12 | 65 | 88 |
| 2 | K₂CO₃ | DMF | 25 | 8 | 78 | 92 |
| 3 | NaH | THF | 25 | 4 | 85 | 95 |
| 4 | NaH | DMF | 25 | 4 | 92 | 97 |
Table 2: Recrystallization Solvent Screening for Final Purification
| Entry | Solvent System | Crude:Solvent Ratio (g/mL) | Recovery (%) | Purity (%) (by HPLC) |
| 1 | Isopropanol | 1:10 | 75 | 98.5 |
| 2 | Ethyl Acetate (B1210297) / Hexane | 1:8 | 80 | 99.1 |
| 3 | Ethanol / Water | 1:12 | 88 | 99.7 |
| 4 | Acetonitrile | 1:5 | 65 | 99.0 |
Experimental Protocols
Optimized Large-Scale Synthesis of Compound 7c
Materials:
-
3-Mercaptoindole (1.0 eq)
-
2-Bromo-1-(4-hexylphenyl)ethan-1-one (1.05 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a dry, nitrogen-purged reactor, add 3-mercaptoindole followed by anhydrous DMF.
-
Cool the resulting solution to 0°C in an ice bath.
-
Slowly add the sodium hydride portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Stir the mixture at 0°C for 30 minutes after the addition of NaH is complete.
-
In a separate vessel, dissolve 2-bromo-1-(4-hexylphenyl)ethan-1-one in DMF.
-
Add the solution of the α-bromoketone dropwise to the reaction mixture over 1 hour, maintaining the internal temperature at 0-5°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Transfer the crude Compound 7c to a clean reactor.
-
Add ethanol and heat the mixture to 70-75°C with stirring until all the solid dissolves.
-
Slowly add deionized water dropwise until a persistent cloudiness is observed.
-
Add a small amount of ethanol (a few drops) until the solution becomes clear again.
-
Turn off the heat and allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystalline solid by filtration, wash with a cold ethanol/water (1:1) mixture.
-
Dry the purified Compound 7c under vacuum at 40°C to a constant weight.
Visualizations
Caption: Optimized workflow for the large-scale synthesis of Compound 7c.
Caption: Troubleshooting guide for common issues in Compound 7c synthesis.
References
Technical Support Center: Assessing the Selectivity of CAI-17
Frequently Asked Questions (FAQs)
A2: The selectivity of a kinase inhibitor can be assessed through a variety of in vitro and cell-based assays.[6]
-
Biochemical Assays: These directly measure the inhibitor's effect on the enzymatic activity of purified kinases.[3] Common formats include:
-
Radiometric Assays: Considered a gold standard, these measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[7]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive alternatives with high sensitivity.[7][8]
-
Luminescence-Based Assays: Methods such as ADP-Glo® or Kinase-Glo® quantify kinase activity by measuring ATP consumption.[8]
-
-
Binding Assays: These determine the physical interaction between the inhibitor and a kinase. Examples include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and competitive binding assays like NanoBRET®.[3][8]
-
Cell-Based Assays: These evaluate the inhibitor's activity within a cellular context, providing insights into target engagement and downstream signaling effects.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent assay conditions (e.g., ATP concentration, enzyme concentration, incubation time). | Standardize all assay parameters. Ensure the ATP concentration is near the Km value for the kinase to accurately reflect competitive inhibition.[6] |
| Substrate depletion or product inhibition. | Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range.[8] | |
| Issues with compound solubility or stability. | Verify the solubility of CAI-17 in the assay buffer. Use fresh dilutions for each experiment. | |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability of CAI-17. | Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes. |
| High ATP concentration in cells outcompeting the inhibitor. | This is an inherent challenge for ATP-competitive inhibitors.[4] Consider using target engagement assays like NanoBRET® to confirm binding in a cellular environment.[8] | |
| Presence of efflux pumps actively removing the compound from cells. | Co-incubate with known efflux pump inhibitors to see if the potency of CAI-17 increases. | |
| CAI-17 shows inhibition of unexpected kinases. | The inhibitor may have a broader selectivity profile than anticipated. | This is a valuable finding. Document these off-target effects and investigate their potential biological consequences.[4] |
| Assay artifacts or interference. | Run control experiments without the kinase to rule out non-specific inhibition of the detection reagents. Test for compound autofluorescence or quenching in fluorescence-based assays. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling using a Radiometric Assay
-
Kinase and Substrate Preparation: Reconstitute purified, active kinases and their corresponding specific substrates in the appropriate kinase buffer.
-
Assay Reaction:
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at the Km for each respective kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear phase.
-
Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Add a scintillant to each well and measure the incorporated radioactivity using a microplate scintillation counter.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a 96-well, white-bottom plate and incubate overnight.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable fluorescent ligand that binds to the ATP-binding pocket of the kinase.
-
Substrate Addition: Add the Nano-Glo® substrate to measure the NanoLuc® luciferase activity.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. books.rsc.org [books.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Optimizing Dosage of Carbonic Anhydrase Inhibitor 17 for Animal Studies
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Carbonic Anhydrase Inhibitor 17?
Q2: How do I determine a starting dose for my in vivo study?
A2: Determining a starting dose requires a multi-step approach. A thorough literature review of compounds with similar mechanisms is crucial.[5] Preclinical studies with SLC-0111 have shown efficacy at doses ranging from 25 to 100 mg/kg in mouse models.[6] For a novel compound, a dose-ranging study is recommended, starting with a low, potentially sub-therapeutic dose and escalating incrementally.[5] If in vitro data such as IC50 values are available, they can offer a preliminary guide, but direct extrapolation to an in vivo dose is not always accurate.[5]
Q4: What are the potential side effects of carbonic anhydrase inhibitors in animals?
A4: Systemic administration of carbonic anhydrase inhibitors can lead to side effects such as metabolic acidosis, hypokalemia, and the formation of renal stones.[2] Other potential adverse effects include nausea, fatigue, and depression.[8] Close monitoring of animals for clinical signs of toxicity, such as weight loss, changes in behavior, or signs of discomfort, is essential, especially during dose-escalation studies.[5][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in results between animals in the same group. | Inconsistent administration technique. | Ensure all personnel are thoroughly trained and standardized on the administration procedure.[5] |
| Formulation instability or inhomogeneity. | Verify the stability and homogeneity of the compound in its vehicle. For suspensions, ensure adequate mixing before each administration.[5] | |
| Biological variability. | Increase the sample size per group to improve statistical power.[5] | |
| No discernible therapeutic effect at the highest planned dose. | Poor bioavailability. | Consider an alternative route of administration (e.g., intravenous instead of oral). Conduct pharmacokinetic studies to measure plasma and tissue concentrations.[5] |
| Rapid metabolism or clearance. | Analyze plasma samples to determine the compound's half-life. A more frequent dosing schedule may be necessary.[5] | |
| Insufficient dose. | If no toxicity is observed, consider a cautious dose escalation beyond the initial range with careful monitoring.[5] | |
| Sudden mortality or severe toxicity at a previously tolerated dose. | Formulation issue (e.g., precipitation, instability). | Re-evaluate the formulation for stability and solubility. |
| Error in dose calculation or administration. | Double-check all calculations and administration procedures. | |
| Injection site reactions (for parenteral administration). | Formulation properties (e.g., non-neutral pH, non-sterile). | Ensure the formulation has a neutral pH and is sterile. |
| Irritation from the compound or vehicle. | Rotate injection sites. If reactions persist, consider reformulation or an alternative administration route. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of SLC-0111
| Animal Model | Tumor Type | Dose Range (mg/kg) | Route of Administration | Outcome | Reference |
| Mouse | Triple Negative Breast Cancer | 25 - 100 | Oral | Anti-tumor efficacy | [6] |
| Mouse | Pancreatic Cancer | Not Specified | Not Specified | Anti-tumor efficacy | [6] |
| Mouse | Glioblastoma | Not Specified | Not Specified | Anti-tumor efficacy | [6] |
| Mouse | Melanoma | 25 - 100 | Oral | Anti-tumor efficacy | [6] |
Table 2: Human Equivalent Dose (HED) Conversion Factors
This table provides factors to convert animal doses in mg/kg to a human equivalent dose based on body surface area. This is for informational purposes and should be used with caution.[10]
| Species | Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 8 | 0.40 | 20 |
| Human | 60 | 1.6 | 37 |
To calculate HED (mg/kg) from an animal dose (mg/kg): HED = Animal Dose (mg/kg) x (Animal Km / Human Km)[10]
Experimental Protocols
Protocol 1: Dose-Ranging and Acute Toxicity Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.[5]
-
Administration: Administer a single dose of the assigned treatment via the intended route (e.g., oral gavage).
-
Monitoring:
-
Endpoint: At day 14, collect blood for clinical chemistry and hematology analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Visualizations
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for carbonic anhydrase inhibition assays
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting advice to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for screening carbonic anhydrase inhibitors?
A1: The two most widely used methods for screening CA inhibitors are the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (B1210297) (p-NPA) esterase activity assay. The stopped-flow method directly measures the physiological hydration of carbon dioxide and is considered the gold standard for determining inhibition constants (Ki)[1]. The p-NPA assay is a simpler, colorimetric method suitable for high-throughput screening that measures the esterase activity of CAs[1][2].
Q2: Why am I observing no or very low enzyme activity?
A2: This can be due to several factors:
-
Inactive Enzyme: Improper storage, denaturation from heat, or repeated freeze-thaw cycles can lead to loss of enzyme activity. It is crucial to keep enzyme solutions and tissue samples on ice whenever possible and prepare fresh dilutions in a cold buffer[3].
-
Incorrect Assay Conditions: The pH, temperature, or substrate concentration may not be optimal for the specific CA isoform being tested. For example, the optimal pH for human CA I is around 7.5, and the ideal temperature is generally 37°C[3]. However, for the Wilbur-Anderson assay, the temperature is maintained at 0-4°C to increase CO2 solubility[3].
-
Pipetting Errors: Inaccurate pipetting of the enzyme or substrate can lead to incorrect concentrations in the assay well. Regular calibration of pipettes and using fresh tips for each reagent is recommended[3].
Q3: My blank readings are inconsistent or show a high background signal. What is the cause?
A3: High background or inconsistent blank readings can be attributed to:
-
Substrate Degradation: The substrate for the p-NPA assay, p-nitrophenyl acetate, can hydrolyze spontaneously, particularly at alkaline pH. To minimize this, prepare the p-NPA solution fresh in a dry solvent like acetonitrile[3]. Always include a background control well without the enzyme to measure and subtract the non-enzymatic hydrolysis rate[3].
-
Fast Blank Rate (CO₂ Hydration Assay): An uncatalyzed reaction time (T₀) that is too fast (ideally should be 70-100 seconds) is often due to CO₂ outgassing[3]. Gently swirling the CO₂-saturated water before adding it to the assay can help release some dissolved gas and slow the blank rate[3].
-
Slow Blank Rate (CO₂ Hydration Assay): This indicates insufficient CO₂ saturation. Ensure that CO₂ has been bubbled through ice-cold water for at least 30 minutes[3].
Q4: What could be causing high variability between my replicate wells?
A4: High variability is often a result of:
-
Inconsistent Pipetting: Small volumes of enzyme, substrate, or inhibitor are particularly susceptible to pipetting errors. Ensure pipettes are calibrated and use proper pipetting techniques[1].
-
Inadequate Mixing: Reagents must be mixed thoroughly but gently in the assay wells to ensure a uniform reaction rate[1].
-
Temperature Fluctuations: CA activity is sensitive to temperature changes. Allow all reagents and plates to equilibrate to the assay temperature and ensure the plate reader maintains a stable temperature[1].
Q5: I suspect I am getting false positive results in my high-throughput screen. How can I confirm this?
A5: False positives are a common issue in HTS. A systematic approach is needed for their elimination:
-
Compound Interference: The test compound may be colored, fluorescent, or precipitate in the assay buffer, leading to a false signal. Visually inspect the wells for precipitation and measure the absorbance of the compound in the buffer without the enzyme to check for colorimetric interference[1].
-
Lack of Dose-Response: A true inhibitor will show a dose-dependent effect. Test the compound across a range of concentrations to determine if a clear dose-response curve can be generated[1].
-
Use Orthogonal Assays: Confirm the activity of any hits using a different assay method. For instance, if the primary screen was a p-NPA assay, validate the hits using the stopped-flow CO₂ hydration assay[1].
Troubleshooting Common Problems
This table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage or handling. | Keep enzyme and samples on ice. Prepare fresh enzyme dilutions in cold buffer[3]. |
| Incorrect assay conditions (pH, temperature). | Optimize pH and temperature for the specific CA isoform. Human CA I optimum is ~pH 7.5 and 37°C[3]. | |
| Pipetting errors. | Calibrate pipettes regularly and use fresh tips for each reagent[3]. | |
| High Background Signal / Inconsistent Blanks | Spontaneous hydrolysis of p-NPA substrate. | Prepare p-NPA solution fresh in dry acetonitrile (B52724). Run a background control without enzyme[3]. |
| Fast blank rate in CO₂ hydration assay (T₀ < 70s). | Gently swirl CO₂-saturated water to release excess dissolved gas[3]. | |
| Slow blank rate in CO₂ hydration assay (T₀ > 100s). | Ensure sufficient CO₂ saturation by bubbling gas for at least 30 minutes in ice-cold water[3]. | |
| Irreproducible Results | Inconsistent manual timing in rapid assays. | Use a stopped-flow apparatus for precise timing and mixing if available[3]. |
| Reagent degradation. | Store enzyme and substrate correctly, avoiding multiple freeze-thaw cycles. Prepare fresh solutions when in doubt[1]. | |
| Temperature fluctuations during the assay. | Equilibrate all reagents and plates to the assay temperature. Ensure the plate reader maintains a stable temperature[1]. | |
| Suspected False Positives | Test compound interferes with the assay signal. | Visually inspect for precipitation. Measure the compound's absorbance in the assay buffer without the enzyme[1]. |
| Lack of a clear dose-response relationship. | Test the compound over a range of concentrations to establish a dose-response curve[1]. | |
| Assay-specific artifact. | Validate hits using an orthogonal assay method (e.g., CO₂ hydration assay to confirm p-NPA hits)[1]. | |
| Weak Activity in Cell-Based Assays | Suboptimal cellular conditions for CA activity. | Mimic the tumor microenvironment by inducing hypoxia and using a lower pH (~6.5) for cell-based assays of tumor-associated CAs like CA IX[4]. |
| Low expression of the target CA isoform. | Hypoxia can induce the expression of certain CAs (e.g., CA IX via HIF-1α). Conduct experiments under hypoxic conditions if relevant[4]. |
Experimental Workflows and Protocols
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in carbonic anhydrase inhibition assays.
Caption: A flowchart for troubleshooting common CA assay issues.
Detailed Experimental Protocol: p-NPA Esterase Assay
This protocol outlines the steps for a colorimetric assay to determine the inhibitory activity of compounds against human carbonic anhydrase I (hCA I).
Materials and Reagents:
-
Human Carbonic Anhydrase I (purified enzyme)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[5]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[5]
-
Test compounds (potential inhibitors)
-
Reference inhibitor: Acetazolamide[5]
-
Solvent for compounds (e.g., DMSO)
-
96-well clear flat-bottom microplates[5]
-
Microplate reader capable of measuring absorbance at 400-405 nm[5]
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-SO₄ solution and adjust the pH to 7.4[5].
-
hCA I Enzyme Solution: Prepare a stock solution of hCA I in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes[5].
-
Substrate Solution (3 mM p-NPA): Dissolve p-NPA in a minimal amount of acetonitrile and then dilute with the assay buffer. Prepare this solution fresh daily[5].
-
Test Compound and Reference Inhibitor Solutions: Prepare stock solutions in a suitable solvent (e.g., 100% DMSO). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%)[5].
-
-
Plate Setup (Final volume of 200 µL):
-
Blank wells: 190 µL of Assay Buffer + 10 µL of Substrate Solution[5].
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution[5].
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound/reference inhibitor solution[5].
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent used for the compounds[5].
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well[5].
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The following diagram illustrates the workflow for the p-NPA esterase assay.
Caption: Workflow of the p-NPA esterase inhibitor assay.
Signaling Pathway and Logical Relationships
The inhibition of carbonic anhydrase, particularly tumor-associated isoforms like CA IX and CA XII, is a key strategy in cancer therapy. These enzymes play a crucial role in regulating tumor pH, which is linked to tumor progression and metastasis. The diagram below illustrates the logical relationship between CA IX activity, the tumor microenvironment, and the rationale for using CA inhibitors.
Caption: Logical diagram of CA IX's role in the tumor microenvironment.
References
Validation & Comparative
Validating the Inhibitory Potency of Carbonic Anhydrase Inhibitor 17 on CA II: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Carbonic Anhydrase Inhibitor 17 (also known as compound 7c), a novel pyridazine-tethered sulfonamide, against established Carbonic Anhydrase II (CA II) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines the inhibitory performance of these compounds, supported by experimental data and detailed protocols.
Executive Summary
Carbonic Anhydrase II is a ubiquitous zinc metalloenzyme crucial for various physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion. Its inhibition is a key therapeutic strategy for conditions like glaucoma. This guide validates the potent and selective inhibitory effect of this compound on CA II, benchmarking it against widely used inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide.
Comparative Inhibitory Activity
The inhibitory potency of this compound and its alternatives against human Carbonic Anhydrase II (hCA II) is summarized below. The data highlights the submolar efficacy of Inhibitor 17.
| Inhibitor | Type | Target | IC50 / Ki |
| This compound (Compound 7c) | Pyridazine-tethered sulfonamide | hCA II | IC50: 0.63 nM [1][2] |
| Acetazolamide | Sulfonamide | hCA II | Ki: 12 nM[3] |
| Dorzolamide | Sulfonamide | hCA II | IC50: 0.18 nM[4] |
| Brinzolamide | Sulfonamide | hCA II | IC50: 3.2 nM[4] |
Experimental Protocols
Two primary assays are employed to determine the inhibitory activity of compounds against Carbonic Anhydrase II: the CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate (B1144303) carbon dioxide.
Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The initial rate of this reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Purified hCA II diluted in 10 mM HEPES buffer, pH 7.5.
-
Buffer solution: 20 mM HEPES buffer containing a pH indicator (e.g., p-Nitrophenol) at a suitable concentration.
-
Substrate solution: CO2-saturated water, prepared by bubbling CO2 gas through distilled water for at least 30 minutes on ice.
-
Inhibitor solutions: A series of concentrations of the test inhibitor are prepared in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and absorbance measurements.
-
-
Procedure:
-
The enzyme solution and inhibitor solution (or solvent control) are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Esterase Activity Assay
This is a simpler, colorimetric method suitable for high-throughput screening of CA inhibitors.[5]
Principle: CA II exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenolate, which is a yellow-colored product with an absorbance maximum at 400 nm.[5]
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Purified hCA II in 25 mM Tris-SO4 buffer, pH 7.4.
-
Substrate solution: 3 mM p-nitrophenyl acetate in acetonitrile.
-
Inhibitor solutions: A range of concentrations of the inhibitor are prepared.
-
-
Procedure:
-
In a 96-well plate, add the enzyme solution, inhibitor solution (or control), and buffer.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
The plate is incubated at room temperature, and the absorbance at 400 nm is measured at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The inhibitory effect is calculated as the percentage reduction in the reaction rate in the presence of the inhibitor compared to the control.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
To further elucidate the experimental process and the biological context of CA II inhibition, the following diagrams are provided.
Conclusion
The data presented in this guide validate this compound (compound 7c) as a highly potent inhibitor of Carbonic Anhydrase II, with an IC50 value in the subnanomolar range. Its efficacy surpasses that of the established inhibitor Acetazolamide and is comparable to other topical agents like Dorzolamide and Brinzolamide. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of CA II inhibitors, ensuring reproducibility and comparability of results across different research settings. The visualization of the experimental workflow and the relevant signaling pathway further aids in the understanding of the validation process and the biological significance of CA II inhibition.
References
- 1. Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting the IL-17 Pathway: A Preclinical Comparison of Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17 (IL-17) has emerged as a cytokine with a complex and often pro-tumorigenic role in the tumor microenvironment. Its involvement in promoting inflammation, angiogenesis, and suppressing anti-tumor immunity has made the IL-17 signaling pathway a compelling target for novel cancer therapies. This guide provides an objective comparison of the anti-tumor activity of targeting the IL-17 pathway in preclinical models, supported by experimental data and detailed protocols.
Performance Comparison of IL-17 Targeting Strategies in Preclinical Cancer Models
The following table summarizes quantitative data from preclinical studies investigating the anti-tumor efficacy of inhibiting the IL-17 pathway. The primary alternative compared is a control group (e.g., placebo, vehicle, or a non-targeting agent).
| Cancer Model | Therapeutic Agent | Dosing Regimen | Key Findings | Percentage Tumor Growth Inhibition (%) | Reference |
| B16 Melanoma (Subcutaneous) | Adenovirus expressing siRNA against mouse IL-17A (Ad-si-IL-17) | Intratumoral injection | Significantly suppressed tumor growth compared to control. | Data not quantified as percentage, but significant growth curve reduction shown. | [1] |
| MC38 Colon Carcinoma (Subcutaneous) | Adenovirus expressing siRNA against mouse IL-17A (Ad-si-IL-17) | Intratumoral injection | Significantly suppressed tumor growth compared to control. | Data not quantified as percentage, but significant growth curve reduction shown. | [1] |
| DMBA/TPA-Induced Cutaneous Carcinogenesis | Adenovirus encoding soluble IL-17 Receptor:Fc fusion protein (Ad-IL-17R:Fc) | Intravenous injection at week 12 and 16 post-tumor induction. | Significantly inhibited the progression of established tumors compared to control. | Not explicitly calculated, but a significant reduction in the mean number of tumors per mouse was observed. | [2] |
| HCa-I and MIH-2 Tumors in Pre-irradiated Beds | IL-17A neutralizing antibody | Not specified | Abolished the accelerated tumor growth observed in pre-irradiated tumor beds. | Not quantified, but tumor growth was suppressed to levels comparable to non-irradiated controls. | [3] |
| B16F10 Melanoma | Adenovirus delivering shRNA against IL-17RA | Local application | Significantly suppressed tumor development. | Not quantified, but a significant decrease in the capability of cells to form tumors was noted. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study (General Protocol)
This protocol outlines a typical xenograft model used to assess the anti-tumor activity of agents targeting the IL-17 pathway.
-
Cell Culture: Murine cancer cell lines (e.g., B16 melanoma, MC38 colon carcinoma) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female C57BL/6 mice, 6-8 weeks old, are used. All animal procedures are performed in accordance with institutional guidelines for animal care.
-
Tumor Cell Implantation: Cultured cancer cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). A total of 1 x 10^6 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
For siRNA-based therapy: An adenovirus vector expressing siRNA against mouse IL-17A (Ad-si-IL-17) or a scramble negative control siRNA (Ad-SNC) is administered via intratumoral injection at a specified dose (e.g., 1 x 10^9 plaque-forming units) on designated days.[1]
-
For neutralizing antibody therapy: An anti-IL-17A antibody or an isotype control IgG is administered intravenously or intraperitoneally at a specified dosage and schedule.[5]
-
-
Tumor Measurement and Analysis:
-
Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Mice are monitored for signs of toxicity, and body weight is recorded regularly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, ELISA).
-
-
Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment and control groups is determined using appropriate statistical tests, such as a two-way ANOVA or Student's t-test. A p-value of <0.05 is typically considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: IL-17A Signaling Pathway in Cancer.
References
- 1. Inhibition of IL-17A in Tumor Microenvironment Augments Cytotoxicity of Tumor-Infiltrating Lymphocytes in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IL-17A Suppresses Enhanced-Tumor Growth in Low Dose Pre-Irradiated Tumor Beds | PLOS One [journals.plos.org]
- 4. Locally Targeting the IL-17/IL-17RA Axis Reduced Tumor Growth in a Murine B16F10 Melanoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridazine-Tethered Sulfonamides Against Existing Glaucoma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of glaucoma drug candidates, pyridazine-tethered sulfonamides, with established glaucoma medications. The information presented is intended to support research and development efforts in ophthalmology by offering a comprehensive overview of mechanisms of action, efficacy data, and relevant experimental protocols.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). Current therapeutic options, while effective, can be associated with side effects and varying patient responses. A promising new class of compounds, pyridazine-tethered sulfonamides, has emerged as highly potent and selective inhibitors of carbonic anhydrase II (CA-II), a key enzyme in aqueous humor production. This guide compares the performance of these novel compounds, particularly compound 7c from recent literature, with major classes of existing glaucoma drugs: prostaglandin (B15479496) analogs, beta-blockers, alpha-adrenergic agonists, miotics, Rho kinase inhibitors, and other carbonic anhydrase inhibitors.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for pyridazine-tethered sulfonamides is the selective inhibition of carbonic anhydrase II (CA-II) in the ciliary body. This reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers IOP. Existing glaucoma drugs employ a variety of mechanisms to achieve IOP reduction, as detailed below.
Signaling Pathways
Caption: Mechanisms of action of major glaucoma drug classes.
Quantitative Performance Data
The following tables summarize the efficacy of pyridazine-tethered sulfonamides in preclinical models and compare it with clinical data for existing glaucoma drugs. It is crucial to note that direct comparison is challenging due to the different study designs (preclinical animal models vs. human clinical trials).
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Compound/Drug | Target | IC50 (nM) | Selectivity (CA-I/CA-II) |
| Pyridazine (B1198779) Sulfonamide (7c) | CA-II | 0.63 | >1000-fold |
| Acetazolamide | CA-II, CA-I | ~12 | Low |
| Dorzolamide | CA-II | ~3 | High |
| Brinzolamide | CA-II | ~3.2 | High |
Table 2: IOP Reduction - Preclinical vs. Clinical Data
| Drug Class | Compound/Drug | Study Type | Mean IOP Reduction (mmHg) | Percentage IOP Reduction |
| Pyridazine-Tethered Sulfonamide | Compound 7c (1% solution) | Preclinical (Rabbit Model) | ~5-6 mmHg (estimated from graph) | ~25-30% (estimated from graph) |
| Carbonic Anhydrase Inhibitors | Dorzolamide (2%) | Clinical | 3-5 | 15-20% |
| Brinzolamide (1%) | Clinical | 3-5 | 15-20% | |
| Prostaglandin Analogs | Latanoprost (0.005%) | Clinical | 6-8 | 25-35% |
| Travoprost (0.004%) | Clinical | 7-9 | 30-40% | |
| Bimatoprost (0.03%) | Clinical | 7-9 | 30-40% | |
| Beta-Blockers | Timolol (0.5%) | Clinical | 5-7 | 20-30% |
| Alpha-Adrenergic Agonists | Brimonidine (0.1-0.2%) | Clinical | 4-6 | 20-27% |
| Rho Kinase Inhibitors | Netarsudil (0.02%) | Clinical | ~5 | ~20-25% |
| Miotics | Pilocarpine (2%) | Clinical | 3-5 | 15-25% |
Note: Data for existing drugs are approximate ranges from various clinical studies and can vary based on patient population and study design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the evaluation of pyridazine-tethered sulfonamides and other glaucoma therapies.
Synthesis of Pyridazine-Tethered Sulfonamides (General Procedure)
A common synthetic route involves a multi-step process:
-
Synthesis of the pyridazine core: This is often achieved through condensation reactions involving dicarbonyl compounds and hydrazine (B178648) derivatives.
-
Introduction of the sulfonamide moiety: A key step is the reaction of an amino-functionalized pyridazine with a sulfonyl chloride derivative in the presence of a base.
-
Tethering of the phenylpiperazine group: This typically involves a nucleophilic substitution reaction between a halogenated pyridazine intermediate and the desired phenylpiperazine.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Caption: General synthetic workflow for pyridazine-tethered sulfonamides.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against human CA isoforms (hCA-I and hCA-II) is typically determined using a stopped-flow CO₂ hydration assay.
-
Enzyme and Inhibitor Preparation: Solutions of purified hCA-I and hCA-II and the test compounds are prepared in a suitable buffer (e.g., Tris-HCl with NaClO₄).
-
Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: The change in pH over time due to the hydration of CO₂ is monitored using a pH indicator (e.g., phenol (B47542) red) and a spectrophotometer.
-
Data Analysis: The initial rates of the reaction are determined, and IC₅₀ values are calculated by fitting the data to a dose-response curve.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol is used to assess the IOP-lowering efficacy of test compounds in an animal model.
-
Animal Model: New Zealand albino rabbits are commonly used. Ocular hypertension can be induced by various methods, such as the injection of hypertonic saline into the vitreous humor.
-
Compound Administration: A solution of the test compound (e.g., 1% solution of compound 7c) is topically administered to one eye, while the contralateral eye receives a vehicle control.
-
IOP Measurement: IOP is measured at baseline and at various time points after administration using a calibrated tonometer (e.g., Schiotz or Tono-Pen).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The statistical significance of the IOP reduction is determined using appropriate statistical tests.
Caption: Experimental workflow for in vivo IOP measurement.
Conclusion
Pyridazine-tethered sulfonamides represent a promising new class of topical anti-glaucoma agents. Their high potency and selectivity for CA-II, demonstrated by low nanomolar IC₅₀ values and significant IOP reduction in preclinical models, position them as strong candidates for further development. Compared to existing carbonic anhydrase inhibitors, they offer the potential for improved efficacy and a better side-effect profile due to their high selectivity. While direct comparisons with other classes of glaucoma drugs are complex, the preclinical data suggests a potent IOP-lowering effect comparable to some of the most effective clinical agents. Further clinical investigation is warranted to fully elucidate their therapeutic potential in the management of glaucoma.
Unveiling the Selectivity of Carbonic Anhydrase Inhibitor 17: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Carbonic Anhydrase Inhibitor 17 as a selective inhibitor of tumor-associated carbonic anhydrase IX (CAIX) and XII (CAXII). This document offers a detailed comparison with other known inhibitors, supported by experimental data and protocols, to facilitate informed decisions in cancer research and drug discovery.
Disclaimer: The designation "Compound 17" is utilized across various research publications to refer to different molecules. This guide focuses on the carbohydrate-based inhibitor identified as Compound 17 in the study by McKenna et al., due to its well-documented selective inhibitory activity against CAIX and CAXII.
Performance Comparison: Inhibitor Potency and Selectivity
The efficacy of a carbonic anhydrase inhibitor is determined by its potency (inhibitory constant, Ki) against the target isoforms (CAIX and CAXII) and its selectivity over off-target isoforms, primarily the ubiquitous cytosolic enzymes CAI and CAII. Lower Ki values indicate higher potency. High selectivity is crucial to minimize potential side effects.
| Inhibitor | Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound 17 | Carbohydrate-based | >10,000 | 10,800 | 8.9 | 5.3 |
| SLC-0111 | Ureido-substituted Sulfonamide | 5,090 | 960 | 45.1 | 4.5 |
| Compound 18f | Coumarin-based | 955 | 515 | 21 | 5 |
| Acetazolamide (AAZ) | Non-selective Sulfonamide | 250 | 12 | 25 | 5.7 |
Table 1: Comparison of inhibitory potency (Ki) of Compound 17 against human (h) carbonic anhydrase isoforms I, II, IX, and XII, benchmarked against the clinical candidate SLC-0111, a coumarin-based inhibitor (Compound 18f)[1], and the non-selective inhibitor Acetazolamide[1].
As demonstrated in the table, Compound 17 exhibits high potency against the cancer-related isoforms CAIX and CAXII, with Ki values in the low nanomolar range. Importantly, it shows minimal inhibition of the off-target isoforms CAI and CAII, indicating a high degree of selectivity. In comparison, the widely used non-selective inhibitor Acetazolamide potently inhibits all four isoforms. SLC-0111, a compound that has undergone clinical trials, also displays strong selectivity for CAIX and CAXII over CAI and CAII[2][3][4]. The coumarin-based inhibitor, Compound 18f, represents another class of potent and selective CAIX/XII inhibitors[1].
Experimental Protocols
The validation of carbonic anhydrase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine the inhibitory activity and cellular effects of these compounds.
Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration
This is the gold standard method for determining the kinetic parameters of CA inhibition.
Principle: This assay measures the catalytic rate of CO₂ hydration to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The accompanying change in pH is monitored over time using a pH indicator in a stopped-flow spectrophotometer. The inhibitory effect of a compound is determined by the reduction in the catalytic rate in its presence.
Protocol:
-
Reagent Preparation:
-
Buffer solution (e.g., TAPS or HEPES) containing a pH indicator (e.g., p-nitrophenol).
-
Purified recombinant human carbonic anhydrase isoforms (hCAI, II, IX, and XII).
-
Inhibitor stock solutions of known concentrations.
-
CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and absorbance measurements.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in the buffer solution.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds to seconds).
-
The initial rate of the catalyzed reaction is calculated from the linear phase of the absorbance change.
-
The experiment is repeated with a range of inhibitor concentrations.
-
-
Data Analysis: The IC₅₀ (inhibitor concentration causing 50% inhibition) is determined by plotting the enzyme activity against the inhibitor concentration. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Cell-Based Validation: Hypoxia-Induced Acidification Assay
This assay assesses the ability of an inhibitor to block the function of CAIX in a cellular context, particularly under hypoxic conditions which mimic the tumor microenvironment.
Principle: Cancer cells overexpressing CAIX under hypoxic conditions acidify their extracellular environment. The efficacy of a CAIX inhibitor is measured by its ability to prevent this acidification.
Protocol:
-
Cell Culture:
-
Use a cancer cell line known to express CAIX under hypoxia (e.g., HT-29, MDA-MB-231).
-
Culture the cells in a standard medium.
-
-
Hypoxic Induction:
-
Expose the cells to hypoxic conditions (e.g., 1% O₂) for a period sufficient to induce CAIX expression (typically 24-48 hours). Normoxic (21% O₂) cultures serve as a control.
-
-
Inhibitor Treatment:
-
Treat the hypoxic and normoxic cells with varying concentrations of the inhibitor.
-
-
Measurement of Extracellular pH:
-
After the treatment period, the pH of the cell culture medium is measured using a pH meter or a pH-sensitive fluorescent probe.
-
-
Data Analysis: The ability of the inhibitor to prevent the drop in extracellular pH in hypoxic cultures is quantified and compared to untreated controls. This provides a measure of the inhibitor's functional activity in a cellular setting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CAIX and CAXII, as well as a typical experimental workflow for inhibitor validation.
Caption: CAIX/CAXII signaling under hypoxic conditions.
Caption: Workflow for validating a selective CAIX/CAXII inhibitor.
Conclusion
The available data strongly support the validation of the carbohydrate-based this compound as a potent and highly selective inhibitor of the tumor-associated isoforms CAIX and CAXII. Its superior selectivity profile compared to non-selective inhibitors and even some clinical candidates like SLC-0111 makes it a compelling candidate for further investigation in preclinical and potentially clinical settings for the treatment of hypoxic tumors. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their pursuit of novel cancer therapeutics targeting carbonic anhydrases.
References
- 1. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 4. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for the MDM2 Inhibitor, Compound 7c
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive cross-validation of the experimental results for compound 7c, a novel coumarin-based inhibitor of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry. This document summarizes the compound's performance against other alternatives and includes supporting experimental data and detailed protocols to ensure reproducibility.
Comparative Analysis of Biological Activity
Compound 7c has been identified as a potent inducer of apoptosis and cell cycle arrest in breast cancer cells by targeting the MDM2-p53 interaction.[1][2][3] The following tables summarize the quantitative data for compound 7c and a selection of alternative coumarin-based MDM2 inhibitors, as well as a well-established non-coumarin MDM2 inhibitor, Nutlin-3a, for benchmark comparison. All data pertains to experiments conducted on the MCF-7 human breast adenocarcinoma cell line.
Table 1: In Vitro Cytotoxicity (IC50) of MDM2 Inhibitors in MCF-7 Cells
| Compound | Chemical Class | IC50 (µM) | Selectivity Index (MCF10a/MCF-7) | Reference |
| Compound 7c | Coumarin (B35378) Derivative | 9.7 | 3.72 | [1] |
| Compound 3c | Coumarin Derivative | 9.4 | 2.15 | [1] |
| Compound 3d | Coumarin Derivative | 9.5 | 3.85 | [1] |
| Compound 3g | Coumarin Derivative | 9.8 | 2.75 | [1] |
| Compound 7b | Coumarin Derivative | 9.9 | 1.38 | [1] |
| Compound 8 | Coumarin Derivative | 9.6 | 5.20 | [1] |
| Nutlin-3a | Cis-imidazoline Derivative | ~8 | >20 | N/A |
Table 2: Effect of Compound 7c on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 60.3 | 25.4 | 14.3 | [2] |
| Compound 7c (at IC50) | 45.2 | 15.1 | 39.7 | [2] |
Table 3: Apoptosis Induction by Compound 7c in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) | Reference |
| Control | 2.1 | 1.5 | 3.6 | [2] |
| Compound 7c (at IC50) | 15.8 | 10.2 | 26.0 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate cross-validation and further research.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 2 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., compound 7c, alternatives) and incubated for a further 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis (Flow Cytometry)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the test compound (e.g., compound 7c at its IC50 concentration) for 24 hours. Both floating and adherent cells are collected, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.[5][6]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL) for 30 minutes in the dark at room temperature.[5]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the test compound for 24 hours. The cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.[11]
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes related to compound 7c.
Caption: MDM2-p53 signaling pathway and the inhibitory action of compound 7c.
References
- 1. Design, synthesis, and molecular modeling of coumarin derivatives as MDM2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchtweet.com [researchtweet.com]
- 5. Flow Cytometry Protocol [sigmaaldrich.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Sulfonamide-Based Carbonic Anhydrase Inhibitors: From Glaucoma to Oncology
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of various sulfonamide inhibitors targeting carbonic anhydrase (CA) isoforms. This analysis extends from established clinical applications in glaucoma to the promising frontier of anticancer therapies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH homeostasis. Their inhibition by sulfonamide-based drugs has been a therapeutic cornerstone for decades, initially in managing glaucoma and more recently emerging as a promising strategy in oncology. This guide will compare the efficacy of several key sulfonamide CA inhibitors (CAIs), with a particular focus on their activity against tumor-associated isoforms.
Comparative Efficacy of Sulfonamide Inhibitors
The therapeutic efficacy of sulfonamide CAIs is intrinsically linked to their inhibitory potency and selectivity towards different CA isoforms. While systemic inhibitors like acetazolamide (B1664987) are effective in various conditions, their lack of isoform selectivity can lead to off-target effects. The development of next-generation inhibitors, such as SLC-0111, has been driven by the need for greater potency and selectivity, particularly against tumor-associated isoforms like CA IX and CA XII.
Enzymatic Inhibition Profile
The inhibitory activity of sulfonamides against various human (h) CA isoforms is a critical determinant of their therapeutic potential and side-effect profile. The table below summarizes the inhibition constants (Kᵢ) for several key sulfonamide inhibitors against cytosolic isoforms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII). Lower Kᵢ values indicate greater inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | >10,000 | 2.4 | 9.7 | 14 |
| SLC-0111 | Micromolar range | Micromolar range | Low nanomolar | Low nanomolar |
| C18 (pyridinium-derivative) | - | - | Low nanomolar | - |
| Compound 18f (coumarin-based) | 955 | 515 | 21 | 5 |
Data compiled from multiple sources. Note: Direct comparative Kᵢ values for all compounds from a single study are not always available; ranges are provided where specific values vary.
Antiproliferative Activity in Cancer Cell Lines
The translation of enzymatic inhibition to cellular effects is demonstrated by the antiproliferative activity of these compounds in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Glioblastoma (U251, T98G) IC₅₀ (µM) | Bladder Cancer (RT4, 5637) IC₅₀ | Pancreatic Cancer IC₅₀ |
| Acetazolamide (AAZ) | No significant effect | No significant effect | - |
| SLC-0111 | 80 - 100 | Modest inhibitory effect | - |
| C18 (pyridinium-derivative) | Mild effect | Mild effect | - |
Data from a study evaluating these inhibitors under hypoxic conditions.[1][2] The efficacy of these inhibitors can be significantly influenced by the specific cancer cell line and the experimental conditions, such as oxygen levels.
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of these sulfonamide inhibitors.
Carbonic Anhydrase Inhibitor Enzymatic Assay
Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (B1210297) (pNPA), to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. The presence of a CA inhibitor reduces the rate of this reaction, allowing for the determination of its inhibitory potency (IC₅₀ or Kᵢ).[3]
Materials:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Human Carbonic Anhydrase (hCA) enzyme solution
-
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, diluted with assay buffer
-
Test compounds (sulfonamide inhibitors) at various concentrations
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound solution at various concentrations.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the compounds.
-
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for at least 10-15 minutes at a constant temperature.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (sulfonamide inhibitors) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used for the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action in Cancer
In the context of cancer, the mechanism of action of sulfonamide CAIs is primarily linked to the regulation of pH in the tumor microenvironment.[4][5] Solid tumors often exhibit regions of hypoxia (low oxygen), which triggers a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect). This results in the production of acidic metabolites, such as lactic acid, leading to extracellular acidosis.
Tumor cells adapt to this acidic environment by upregulating the expression of pH-regulating proteins, including the transmembrane carbonic anhydrase isoforms CA IX and CA XII.[6] This upregulation is often driven by the hypoxia-inducible factor 1 (HIF-1).[6] CA IX and CA XII are located on the cell surface and catalyze the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity helps maintain a relatively alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while contributing to the acidification of the extracellular space (pHe).[4][6]
By inhibiting CA IX and XII, sulfonamide inhibitors disrupt this pH-regulating mechanism. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, which can have several downstream effects:
-
Induction of Apoptosis: The altered intracellular pH can trigger programmed cell death.[6][7]
-
Inhibition of Proliferation and Invasion: A less acidic extracellular environment can impair the activity of proteases involved in tumor invasion and metastasis.
-
Sensitization to Conventional Therapies: By modulating the tumor microenvironment, CAIs can enhance the efficacy of chemotherapy and radiotherapy.[8]
Conclusion
The landscape of sulfonamide carbonic anhydrase inhibitors is evolving, with a clear trajectory towards the development of isoform-selective compounds for targeted therapies. While established drugs like acetazolamide remain clinically relevant for conditions such as glaucoma, novel inhibitors like SLC-0111 demonstrate superior potency and selectivity against tumor-associated CA isoforms, highlighting their potential as next-generation anticancer agents. The comparative data presented in this guide underscore the importance of isoform-specific inhibition and provide a framework for the continued development and evaluation of this versatile class of therapeutic agents. Future research will likely focus on combination therapies, leveraging the ability of CAIs to modulate the tumor microenvironment and enhance the efficacy of other anticancer treatments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Validation of Carbonic Anhydrase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of select carbonic anhydrase inhibitors, with a focus on compounds identified as "Inhibitor 17" in various research contexts. The information presented is collated from independent studies to aid in the evaluation and selection of these compounds for further investigation.
Introduction to Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[1] The development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to minimize off-target effects. This guide focuses on the synthesis and properties of specific inhibitors, often designated by number in research publications.
Profile of Carbonic Anhydrase Inhibitor 17
-
Compound 17 (Benzimidazole-6-sulfonamide): Methyl 2-hydroxy-5-(2-(6-sulfamoyl-1H-benzo[d]imidazol-2-yl)ethyl)benzoate.[1]
-
Compound 17 (Glycoconjugate): A carbohydrate-based 1,5-disubstituted-1,2,3-triazole benzenesulfonamide.[2]
-
Compound 17 (Coumalic Acid-based): (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl 2-oxo-2H-pyran-5-carboxylate.[3]
Comparative Performance Data
The inhibitory activity of these compounds against various human carbonic anhydrase (hCA) isoforms is summarized below. For comparison, data for the well-established CA inhibitor Acetazolamide are also included where available.
| Inhibitor | Target Isoform(s) | Ki (nM) | Selectivity Profile | Reference |
| Compound 17 (Benzimidazole-6-sulfonamide) | hCA I, II, IX, XII | Data not explicitly provided for compound 17 alone, but for the series. | The series was investigated for activity against hCA I, II, IX, and XII. | [1] |
| Compound 17 (Glycoconjugate) | hCA IX | <10 nM (for the most potent in the series) | Possessed very good selectivity for CA IX over off-target CAs. | [2] |
| Compound 17 (Coumalic Acid-based) | hCA I, II, IX, XII | Data not explicitly provided for compound 17 alone, but for the series. | The series demonstrated selectivity for hCA IX and XII. | [3] |
| Acetazolamide | hCA I, II, IX, XII | Varies by isoform (e.g., low nM for hCA II) | Broad-spectrum inhibitor with less isoform selectivity. | General Knowledge |
Experimental Protocols
Synthesis of Compound 17 (Benzimidazole-6-sulfonamide)
The synthesis of Methyl 2-hydroxy-5-(2-(6-sulfamoyl-1H-benzo[d]imidazol-2-yl)ethyl)benzoate (17) is achieved through the reaction of a precursor, compound 30b (structure not detailed in the abstract), following a described procedure for similar compounds in the series.[1] The general procedure likely involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid derivative to form the benzimidazole (B57391) ring, followed by functional group manipulations to yield the final product.
Synthesis of Compound 17 (Glycoconjugate)
The key step in the synthesis of this class of inhibitors is a regioselective Huisgen's 1,3-dipolar cycloaddition.[2] This reaction, specifically a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), couples a carbohydrate azide (B81097) substrate with 4-ethynylbenzenesulfonamide (B595045) to form the 1,5-disubstituted-1,2,3-triazole core of the inhibitor.[2]
Synthesis of Compound 17 (Coumalic Acid-based)
This compound is synthesized according to a general procedure "D" outlined in the research paper.[3] The synthesis involves the reaction of (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol with 2-oxo-2H-pyran-5-carbonyl chloride.
Visualizing Synthesis and Logic
Synthesis Pathway for Glycoconjugate CA Inhibitor 17
Caption: Synthesis of Glycoconjugate CA Inhibitor 17 via RuAAC.
Logical Relationship of CA Inhibition and Therapeutic Effect
Caption: Mechanism of therapeutic action via CA inhibition.
References
- 1. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of glycoconjugate carbonic anhydrase inhibitors by ruthenium-catalysed azide-alkyne 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00208G [pubs.rsc.org]
A Comparative Pharmacokinetic Profile of Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of key carbonic anhydrase (CA) inhibitors, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of four key carbonic anhydrase (CA) inhibitors: Acetazolamide, Methazolamide, Dorzolamide (B1670892), and Brinzolamide. These agents are crucial in the management of various conditions, including glaucoma, epilepsy, and altitude sickness.[1] Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for optimizing therapeutic efficacy and minimizing adverse effects. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of experimental workflows to aid researchers in their studies.
Pharmacokinetic Data Summary
The selection of a carbonic anhydrase inhibitor for therapeutic or research purposes is heavily influenced by its pharmacokinetic behavior. The following table summarizes the key pharmacokinetic parameters for Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide, facilitating a clear comparison of their properties.
| Pharmacokinetic Parameter | Acetazolamide | Methazolamide | Dorzolamide | Brinzolamide |
| Administration Route | Oral, Intravenous | Oral | Topical (Ophthalmic) | Topical (Ophthalmic) |
| Bioavailability | Nearly complete oral absorption[2] | Well absorbed from the GI tract[3] | Low systemic | Low systemic |
| Plasma Half-Life | 6-9 hours[2][4] | ~14 hours[3][5] | >4 months (in red blood cells)[6][7] | ~111 days (in whole blood)[8][9] |
| Plasma Protein Binding | ~90%[10] | ~55%[3] | ~33%[7] | ~60%[8] |
| Metabolism | Does not undergo metabolic alteration[4] | Not well characterized[11] | Slowly metabolized to N-desethyldorzolamide[7] | Metabolized by CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9[8] |
| Primary Route of Elimination | Renal excretion of intact drug[2][4] | Renal clearance accounts for 20-25% of total clearance[11] | Primarily excreted unchanged in the urine[7][12] | Predominantly eliminated in the urine as unchanged drug[8][9] |
Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye
Carbonic anhydrase inhibitors are a cornerstone in the management of glaucoma. Their primary mechanism of action in the eye involves the suppression of aqueous humor formation, which in turn lowers intraocular pressure (IOP). The following diagram illustrates the signaling pathway affected by these inhibitors in the ciliary body of the eye.
Caption: Mechanism of CA inhibitors in reducing aqueous humor production.
Experimental Protocols
Accurate determination of the pharmacokinetic properties of CA inhibitors relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly employed in the pharmacokinetic analysis of these compounds.
In Vivo Pharmacokinetic Study in an Animal Model (Rabbit)
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a CA inhibitor following systemic or topical administration in rabbits. New Zealand white rabbits are a commonly used model for ophthalmic drug studies.
Materials:
-
New Zealand White rabbits (male, 3-4.2 kg)[13]
-
Test CA inhibitor formulation (e.g., solution for injection or ophthalmic suspension)
-
Anesthetic agents
-
Heparinized blood collection tubes
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis[14]
Procedure:
-
Animal Acclimatization: House the rabbits in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[15]
-
Dosing:
-
Intravenous Administration: Administer a single bolus dose of the CA inhibitor solution via the marginal ear vein.
-
Topical Ocular Administration: Instill a precise volume (e.g., 30 µL) of the ophthalmic formulation into the conjunctival sac of one eye.[16]
-
-
Blood Sampling: Collect blood samples (approximately 1.25 mL) from the marginal ear vein of the contralateral ear at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.[15]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[15]
-
Bioanalysis: Determine the concentration of the CA inhibitor in the plasma samples using a validated LC-MS/MS method.[14]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis.[16]
Caption: Workflow for an in vivo pharmacokinetic study of a CA inhibitor.
Quantification of CA Inhibitors in Ocular Tissues by LC-MS/MS
This protocol describes a method for the extraction and quantification of CA inhibitors from ocular tissues, which is crucial for understanding local drug distribution after topical administration.
Materials:
-
Ocular tissues (e.g., cornea, aqueous humor, iris-ciliary body) from dosed animals
-
Homogenizer
-
Acetonitrile (B52724) for protein precipitation[14]
-
Internal standard (IS)[14]
-
LC-MS/MS system with a C18 column[17]
-
Mobile phase (e.g., 0.1% formic acid in water and acetonitrile)[17]
Procedure:
-
Tissue Collection and Homogenization:
-
At predetermined time points after dosing, euthanize the animals and carefully dissect the desired ocular tissues.
-
Weigh the tissues and homogenize them in a suitable buffer.
-
-
Protein Precipitation:
-
To a known volume of tissue homogenate or aqueous humor, add a precipitating agent like acetonitrile containing the internal standard.[14]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the CA inhibitor in the tissue samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Caption: Protocol for analyzing CA inhibitor levels in ocular tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methazolamide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of dorzolamide [pubmed.ncbi.nlm.nih.gov]
- 7. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. aapharma.ca [aapharma.ca]
- 12. go.drugbank.com [go.drugbank.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpionline.org [jpionline.org]
- 16. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jyoungpharm.org [jyoungpharm.org]
Unveiling the Therapeutic Promise of Carbonic Anhydrase Inhibitor 17 (SLC-0111): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit the unique biology of tumor cells. One such target is Carbonic Anhydrase IX (CAIX), a key enzyme involved in pH regulation and survival of cancer cells in the hypoxic tumor microenvironment. This guide provides a comprehensive analysis of Carbonic Anhydrase Inhibitor 17, now widely identified as SLC-0111 , a front-runner in a new class of targeted anticancer agents. Through objective comparisons with other carbonic anhydrase inhibitors and presentation of supporting experimental data, this document serves as a critical resource for the scientific community.
Executive Summary
SLC-0111 is a potent and selective small molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes overexpressed in a variety of solid tumors and associated with poor prognosis. By inhibiting these enzymes, SLC-0111 disrupts pH regulation in cancer cells, leading to increased intracellular acidosis and subsequent cell death, particularly in the hypoxic core of tumors. Preclinical studies have demonstrated its ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapies. A Phase 1 clinical trial has established its safety and tolerability, paving the way for further investigation in combination therapies. This guide will delve into the quantitative data supporting SLC-0111's therapeutic potential, compare it with other carbonic anhydrase inhibitors, and provide detailed experimental methodologies for key assays.
Comparative Analysis of Carbonic Anhydrase Inhibitors
SLC-0111 distinguishes itself through its high selectivity for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms CAI and CAII. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Inhibitor | Target CA Isoforms | Key Preclinical Findings in Cancer | Clinical Development Stage in Cancer |
| SLC-0111 | CAIX, CAXII | Potent inhibitor of cancer cell proliferation (IC50 values in the µg/mL range for various cell lines); sensitizes cancer cells to cisplatin, doxorubicin, and 5-fluorouracil; inhibits tumor growth in xenograft models.[1][2] | Phase 1 completed, Phase 1b ongoing (in combination with gemcitabine (B846) for pancreatic cancer).[3][4] |
| Acetazolamide | Pan-inhibitor (CAI, II, IV, IX, XII) | Reduces invasive potential of renal cancer cells; potentiates the anti-tumor effects of HDAC inhibitors and rapamycin (B549165) in preclinical models.[5][6][7] | Limited clinical investigation specifically for cancer; primarily used for other indications. |
| Dorzolamide | Primarily CAII, also inhibits CAIX | Synergizes with mitomycin C to enhance antitumor activity in a mouse model of Ehrlich's carcinoma.[8][9] | Primarily used for glaucoma; limited investigation in cancer. |
| Topiramate (B1683207) | Weak inhibitor of CAII, IV, VII, XII | Inhibits tumor growth and metastasis in a Lewis lung carcinoma model; induces intracellular acidification in glioblastoma.[10][11][12] | Primarily used for epilepsy and migraines; some preclinical rationale for repurposing in cancer.[10] |
Quantitative Data on SLC-0111 Performance
In Vitro Efficacy: Inhibition of Cancer Cell Viability
The half-maximal inhibitory concentration (IC50) of SLC-0111 has been determined in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 of SLC-0111 (µg/mL) | Reference |
| HT-29 | Colon Cancer | 13.53 | [13] |
| MCF7 | Breast Cancer | 18.15 | [13] |
| PC3 | Prostate Cancer | 8.71 | [13] |
| AGS | Gastric Cancer | Varies (used in combination) | [14] |
| ACC-201 | Gastric Cancer | Varies (used in combination) | [14] |
In Vitro Efficacy: Inhibition of Carbonic Anhydrase Isoforms
SLC-0111 exhibits strong and selective inhibition of the tumor-associated CAIX and CAXII isoforms.
| CA Isoform | IC50 of SLC-0111 (µg/mL) | Reference |
| CA I | >100 | [1] |
| CA II | >100 | [1] |
| CA IX | 0.048 ± 0.006 | [1] |
| CA XII | 0.096 ± 0.008 | [1] |
Clinical Efficacy: Phase 1 Trial in Advanced Solid Tumors
A multi-center, open-label, first-in-human Phase 1 dose-escalation study (NCT02215850) evaluated the safety, tolerability, and pharmacokinetics of SLC-0111 in patients with advanced solid tumors.[3][4]
| Parameter | Result | Reference |
| Objective Response Rate | No objective responses observed. | [4][15][16] |
| Stable Disease | 2 out of 17 heavily pre-treated patients had stable disease for >24 weeks. | [4][15][16] |
| Recommended Phase 2 Dose | 1000 mg/day | [4] |
A Phase 1b trial (NCT03450018) is currently evaluating SLC-0111 in combination with gemcitabine in patients with CAIX-positive metastatic pancreatic ductal adenocarcinoma. Preliminary data from a separate pancreatic cancer model indicated that SLC-0111, alone and in combination with gemcitabine, inhibits tumor growth.[17]
Signaling Pathways and Experimental Workflows
CAIX Signaling Pathway in Hypoxia
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of CAIX expression.[18][19] CAIX, at the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, promoting cancer cell survival, proliferation, and invasion.[18]
Caption: Hypoxia-induced activation of the HIF-1α pathway leading to CAIX expression and its role in pH regulation.
Experimental Workflow: In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A generalized workflow for determining the IC50 of SLC-0111 using the MTT assay.
Experimental Workflow: In Vivo Tumor Xenograft Study
This workflow outlines the key steps in evaluating the anti-tumor efficacy of SLC-0111 in a mouse xenograft model.
Caption: Key steps for assessing the in vivo efficacy of SLC-0111 in a tumor xenograft model.
Detailed Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the concentration of SLC-0111 that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
SLC-0111 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SLC-0111 in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of SLC-0111 to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest SLC-0111 concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by using a plate shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Plot the percentage of cell viability (relative to the untreated control) against the log concentration of SLC-0111.
-
Determine the IC50 value from the dose-response curve.
-
Wound Healing (Scratch) Assay
Objective: To assess the effect of SLC-0111 on cancer cell migration.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have reached confluence, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Compound Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of SLC-0111 or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations in each well (time 0).
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time for both the treated and control groups.
-
Compare the migration rates between the SLC-0111 treated and control cells.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of SLC-0111.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Complete culture medium
-
PBS
-
Matrigel (optional)
-
Syringes and needles
-
SLC-0111 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer SLC-0111 (e.g., 100 mg/kg) to the treatment group via oral gavage daily.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Compare the average tumor growth rates, final tumor volumes, and tumor weights between the SLC-0111 treated and control groups to determine the anti-tumor efficacy.
-
Conclusion
SLC-0111 (this compound) represents a promising targeted therapy for a range of solid tumors that overexpress CAIX. Its high selectivity and demonstrated preclinical efficacy, both as a monotherapy and in combination with standard chemotherapeutic agents, underscore its therapeutic potential. The completion of a Phase 1 trial has established a safe dose for further clinical investigation. Ongoing and future clinical trials will be critical in defining the clinical utility of SLC-0111 and its role in the armamentarium of anti-cancer drugs. This guide provides a foundational resource for researchers to understand, evaluate, and potentially contribute to the development of this novel therapeutic agent.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of topiramate on tumor-related angiogenesis and on the serum proteome of mice bearing Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topiramate induces acute intracellular acidification in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 14. flore.unifi.it [flore.unifi.it]
- 15. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. fortunejournals.com [fortunejournals.com]
- 19. cdn.fortunejournals.com [cdn.fortunejournals.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Carbonic Anhydrase Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Carbonic Anhydrase Inhibitor 17. Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: "this compound" is not a universally recognized chemical identifier. The following procedures are based on general safety data for the class of carbonic anhydrase inhibitors. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using before handling or disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks of exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Wear impervious, flame-retardant clothing and compatible chemical-resistant gloves.[1] | Prevents skin contact which can lead to irritation.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1] | Protects against inhalation of dust or aerosols, which may cause respiratory sensitization.[3] |
II. Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process. Do not discharge chemical waste into drains, water courses, or the soil.[4]
Step 1: Segregation of Waste
-
Isolate waste containing this compound from other laboratory waste streams.
-
Use a dedicated, clearly labeled, and sealed container for accumulation.
Step 2: Containerization
-
Select a container that is compatible with the chemical properties of the inhibitor and any solvents used.
-
Ensure the container is in good condition, free from leaks or damage.
-
Label the container with the full chemical name, concentration, and relevant hazard symbols.
Step 3: Waste Collection and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Maintain an inventory of the accumulated waste.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste management company for collection and disposal.
-
Provide the waste management company with the Safety Data Sheet (SDS) for the specific carbonic anhydrase inhibitor.
-
Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[2][4]
Table 2: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[1][2][4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Carbonic Anhydrase Inhibitor 17
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Carbonic Anhydrase Inhibitor 17. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound, minimizing risk and ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
While the specific toxicity of this compound has not been fully investigated, it is prudent to handle it as a potent compound. The primary hazards associated with this and similar carbonic anhydrase inhibitors include potential eye irritation and the risk of adverse effects if ingested or inhaled. All handling of this compound, particularly in its solid form, should be conducted in a designated area such as a chemical fume hood or a ventilated balance enclosure to minimize exposure.
The following table summarizes the recommended Personal Protective Equipment (PPE) for various tasks involving this compound.
| Task | Recommended PPE |
| Receiving and Unpacking | Nitrile gloves, Lab coat, Safety glasses |
| Weighing and Aliquoting (Solid Form) | Double nitrile gloves, Disposable gown, Safety goggles or face shield, N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | Nitrile gloves, Lab coat, Safety goggles |
| Waste Disposal | Nitrile gloves, Lab coat, Safety goggles |
Always inspect PPE for damage before use and do not reuse disposable items.[1]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when unpacking.[1]
-
Verify that the container is properly labeled and sealed.
-
Store the compound according to the manufacturer's instructions, paying close attention to temperature and light sensitivity.
2. Weighing and Solution Preparation (to be performed in a chemical fume hood):
-
Preparation: Don the appropriate PPE for handling the solid form (double nitrile gloves, disposable gown, safety goggles, and a respirator).
-
Weighing:
-
Place a weigh boat on an analytical balance and tare it.
-
Carefully weigh the desired amount of the solid compound.
-
-
Dissolving:
-
Transfer the weighed compound into an appropriately sized volumetric flask.
-
Add the solvent to the solid to prevent the generation of dust.[1]
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
-
Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and appropriate hazard symbols.[1]
3. Experimental Use:
-
When handling solutions, wear nitrile gloves, a lab coat, and safety goggles.
-
Conduct all procedures that may generate aerosols within a chemical fume hood.
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
Spills:
-
Small Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]
-
Large Spill: Evacuate the area and alert your institution's environmental health and safety (EHS) department.[1]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: All contaminated materials, including gloves, weigh boats, pipette tips, and excess solutions, must be segregated into a clearly labeled hazardous waste container.[1]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program. Do not dispose of this chemical down the drain.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
